LY 345899
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFRYBHBVDHSG-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual Inhibition of MTHFD1 and MTHFD2 by LY345899: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the folate analog LY345899 as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon (1C) metabolism, a pathway frequently upregulated in cancer to support the high demand for nucleotides and other biomolecules necessary for rapid proliferation. MTHFD2, in particular, is highly expressed in many tumor types while having limited expression in normal adult tissues, making it an attractive therapeutic target.[1][2][3]
Core Mechanism of Action
LY345899 acts as a competitive inhibitor of both MTHFD1, located in the cytoplasm, and MTHFD2, found in the mitochondria.[4][5] By blocking these enzymes, LY345899 disrupts the generation of one-carbon units essential for de novo purine (B94841) and thymidylate synthesis.[2][6] This disruption leads to a depletion of the nucleotide pool, inducing replication stress, S-phase cell cycle arrest, and ultimately apoptosis in cancer cells.[2] Furthermore, inhibition of MTHFD2 by LY345899 has been shown to disturb NADPH and redox homeostasis, leading to increased reactive oxygen species (ROS) and enhanced cell death under oxidative stress conditions.[4][7]
Quantitative Inhibitory Activity
The inhibitory potency of LY345899 against human MTHFD1 and MTHFD2 has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The compound demonstrates a higher potency for the cytoplasmic MTHFD1 isoform.
| Target Enzyme | Inhibitory Metric | Value (nM) | Reference(s) |
| MTHFD1 | IC50 | 96 | [4][5][8][9][10][11][12] |
| MTHFD1 | Ki | 18 | [4][13] |
| MTHFD2 | IC50 | 663 | [4][5][8][9][10][11][12] |
Signaling Pathway and Mechanism of Action
The inhibition of MTHFD1 and MTHFD2 by LY345899 has significant downstream effects on cellular metabolism and survival pathways. The following diagram illustrates the central role of these enzymes in one-carbon metabolism and the consequences of their inhibition.
Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to characterize the inhibition of MTHFD1 and MTHFD2 by LY345899.
MTHFD1/MTHFD2 Enzyme Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor.
Caption: Workflow for an in vitro enzyme inhibition assay.
Materials:
-
Recombinant human MTHFD1 or MTHFD2 enzyme
-
Substrate (e.g., 5,10-methylenetetrahydrofolate)
-
Cofactor (NADP+ for MTHFD1, NAD+ for MTHFD2)
-
LY345899
-
Assay buffer
-
DMSO (for inhibitor dilution and as a negative control)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of LY345899 in DMSO. A typical starting concentration for MTHFD1 is 1 µM and for MTHFD2 is 10 µM, with 3-fold dilutions for an eight-point curve.[12]
-
In a microplate, add the diluted inhibitor or DMSO to the respective wells.
-
Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time, which corresponds to the conversion of the cofactor (e.g., NAD(P)+ to NAD(P)H).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of an inhibitor with its target protein within a cellular context.[8]
Materials:
-
Cancer cell line expressing MTHFD2 (e.g., HL-60)
-
LY345899
-
Cell lysis buffer
-
PBS (Phosphate-Buffered Saline)
-
Equipment for heating, protein quantification, and Western blotting
Procedure:
-
Treat cell lysates or intact cells with LY345899 or a vehicle control.
-
Heat the samples across a range of temperatures to induce protein denaturation and aggregation.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble MTHFD2 at each temperature using Western blotting.
-
Binding of LY345899 is expected to increase the thermal stability of MTHFD2, resulting in a shift of its melting curve to a higher temperature.[8]
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of inhibitors in a physiological setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., colorectal cancer SW620 or LoVo) or patient-derived xenograft (PDX) tissue
-
LY345899 formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells or PDX tissue subcutaneously into the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer LY345899 (e.g., 5-10 mg/kg via intraperitoneal injection, 5 days a week) or vehicle control.[4]
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[4]
Conclusion
LY345899 is a valuable research tool for investigating the roles of MTHFD1 and MTHFD2 in cancer metabolism. Its dual inhibitory activity provides a potent mechanism to disrupt one-carbon flow, leading to cancer cell death. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of targeting these key metabolic enzymes. The differential expression of MTHFD2 between cancerous and normal tissues continues to make it a compelling target for the development of novel, selective anti-cancer agents.[3][6][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esrf.fr [esrf.fr]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
LY345899: A Technical Guide to a Dual Folate Analog Inhibitor of MTHFD1 and MTHFD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY345899 is a potent, folate-based small molecule inhibitor targeting key enzymes in one-carbon (1C) metabolism. Specifically, it acts as a dual inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 (MTHFD1) in the cytoplasm and its mitochondrial isoform, MTHFD2.[1][2] These enzymes are critical for the biosynthesis of purines and thymidylate, essential building blocks for DNA replication and cell proliferation.[3][4] Due to the elevated demand for nucleotide synthesis in rapidly dividing cells, MTHFD enzymes, particularly MTHFD2, are significantly upregulated in various cancers while having low to undetectable expression in normal adult tissues.[4][5] This differential expression makes them attractive targets for cancer therapy. LY345899 serves as a crucial tool for investigating the roles of MTHFD1/2 in cancer metabolism and represents a foundational compound for the development of novel anti-cancer therapeutics.[4][6]
Core Mechanism of Action
LY345899 functions as a substrate-based, competitive inhibitor of both MTHFD1 and MTHFD2.[3][5] It mimics the natural substrate, 5,10-methylenetetrahydrofolate (CH2-THF), and binds to the active site of the enzymes. This binding event blocks the NAD(P)+-dependent conversion of CH2-THF to 10-formyltetrahydrofolate (10-CHO-THF), a critical step in the folate pathway.[3][7]
The inhibition of MTHFD1 and MTHFD2 leads to several downstream cellular consequences:
-
Depletion of One-Carbon Units: The primary effect is the reduced production of formate (B1220265) from the mitochondrial pathway (via MTHFD2), which is a key source of one-carbon units for the cytoplasm.[3]
-
Inhibition of De Novo Purine Synthesis: The lack of 10-CHO-THF directly curtails the production of purines, which are essential for DNA and RNA synthesis. This leads to an S-phase arrest in the cell cycle.[2][3]
-
Disruption of Redox Homeostasis: The enzymatic functions of MTHFD1/2 are linked to the cellular redox balance (NADP+/NADPH). Inhibition by LY345899 can disturb this balance, increasing cellular susceptibility to oxidative stress.[1]
-
Induction of Apoptosis: The culmination of nucleotide depletion, cell cycle arrest, and metabolic stress ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][3]
Quantitative Inhibitory Activity
The inhibitory potency of LY345899 has been quantified against the cytoplasmic (MTHFD1) and mitochondrial (MTHFD2) isoforms. The compound demonstrates higher potency for MTHFD1.[2][7]
| Target Enzyme | Inhibitor | Assay Type | Value | Reference(s) |
| Human MTHFD1 | LY345899 | IC50 | 96 nM | [1][5][8] |
| Ki | 18 nM | [1] | ||
| Human MTHFD2 | LY345899 | IC50 | 663 nM | [1][5][8] |
Signaling Pathway and Metabolic Impact
LY345899 intervenes in the central pathway of one-carbon metabolism, which is fundamental for cellular biosynthesis. The following diagram illustrates the role of MTHFD1 and MTHFD2 within this pathway and the point of inhibition by LY345899.
Caption: Inhibition of MTHFD1/2 by LY345899 blocks one-carbon metabolism.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of inhibitors like LY345899. Below are summaries of key experimental protocols.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of LY345899 required to inhibit 50% of the enzymatic activity of MTHFD1 or MTHFD2.
-
Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the production of NADH or NADPH, which absorbs light at 340 nm.
-
Materials:
-
Recombinant human MTHFD1 or MTHFD2 protein.
-
Assay Buffer: e.g., 100 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.5.
-
Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Inhibitor: LY345899 serially diluted in DMSO.
-
96-well UV-transparent microplate.
-
Spectrophotometer (plate reader).
-
-
Methodology:
-
Add assay buffer, recombinant enzyme, and cofactor to the wells of the microplate.
-
Add varying concentrations of LY345899 (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, CH2-THF.
-
Immediately begin kinetic reading at 340 nm for 15-30 minutes to measure the rate of NAD(P)H formation.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of LY345899 to its target protein (MTHFD2) within intact cells or cell lysates.[5]
-
Principle: The binding of a ligand (LY345899) stabilizes the target protein, increasing its melting temperature.
-
Methodology:
-
Culture cancer cells (e.g., colorectal cancer cell line SW620) to confluence.
-
Harvest cells and prepare a cell lysate via freeze-thaw cycles or dounce homogenization.
-
Divide the lysate into two aliquots: one treated with LY345899 and one with a vehicle control (DMSO). Incubate for 30 minutes.
-
Aliquot the treated lysates into separate PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the precipitated/denatured proteins.
-
Collect the supernatant containing the soluble (stable) proteins.
-
Analyze the amount of soluble MTHFD2 at each temperature point using SDS-PAGE and Western blotting with an anti-MTHFD2 antibody.
-
A shift in the melting curve to a higher temperature in the LY345899-treated sample indicates target engagement.[5]
-
In Vivo Antitumor Activity (Xenograft Model)
This protocol assesses the therapeutic efficacy of LY345899 in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice to grow as tumors. The effect of the drug on tumor growth and metastasis is then monitored.[1][2]
-
Methodology:
-
Cell Culture: Grow human colorectal cancer (CRC) cells (e.g., SW620 or LoVo) in appropriate culture conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of CRC cells (e.g., 1x10^6 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer LY345899 via intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg, typically 5 days a week for 4 weeks.[1] The control group receives a vehicle solution on the same schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor mouse body weight and general health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissue can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).[1]
-
Experimental and Logic Workflow
The evaluation of a targeted inhibitor like LY345899 follows a logical progression from initial biochemical characterization to cellular and finally to in vivo validation.
Caption: A typical workflow for the preclinical evaluation of LY345899.
Conclusion
LY345899 is a well-characterized dual inhibitor of MTHFD1 and MTHFD2 that has been instrumental in validating one-carbon metabolism as a viable target in oncology. Its ability to disrupt nucleotide synthesis and redox balance leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. While its dual-specificity and higher potency against the cytoplasmic MTHFD1 isoform are important considerations, its proven efficacy in preclinical in vivo models of colorectal cancer underscores the therapeutic potential of this pathway.[1][2] LY345899 remains a benchmark compound for ongoing research and the development of next-generation, potentially more isoform-selective, inhibitors targeting cancer-specific metabolic vulnerabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The MTHFD2 Inhibitor LY345899: A Technical Guide to its Induction of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY345899 is a folate analog that acts as a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), key enzymes in one-carbon metabolism.[1][2][3] Emerging evidence highlights that by inhibiting MTHFD2, LY345899 disrupts cellular redox homeostasis, leading to the induction of oxidative stress. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with LY345899-induced oxidative stress, intended for researchers and professionals in drug development.
Core Mechanism of Action
LY345899 primarily exerts its effects by competitively inhibiting MTHFD2, a mitochondrial enzyme crucial for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[4] This process is vital for de novo purine (B94841) synthesis and the generation of NADPH, a key reducing equivalent in the cell.[2][5] Inhibition of MTHFD2 by LY345899 leads to a cascade of events culminating in oxidative stress:
-
Depletion of NADPH: MTHFD2 is a significant source of mitochondrial NADPH.[2] By blocking this enzyme, LY345899 decreases the cellular NADPH/NADP+ ratio.[5]
-
Impaired Glutathione (B108866) Recycling: NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. A diminished NADPH pool impairs this recycling process, leading to a lower GSH/GSSG ratio.[5]
-
Increased Reactive Oxygen Species (ROS): With the depletion of the primary antioxidant GSH, cells become more vulnerable to oxidative damage. This results in an accumulation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[5]
Quantitative Data on LY345899 and its Effects
The following tables summarize the key quantitative data associated with LY345899's activity and its impact on cellular redox status.
| Parameter | Value | Target | Reference |
| IC50 | 96 nM | MTHFD1 | [1][3] |
| IC50 | 663 nM | MTHFD2 | [1][2][3] |
| Ki | 18 nM | MTHFD1 | [1] |
| Caption: In vitro inhibitory activity of LY345899. |
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Colorectal Cancer Cells | LY345899 (10 µM) for 24 hours | Decrease in NADPH/NADP+ ratio | Statistically significant decrease (P < .01) | [5] |
| Colorectal Cancer Cells | LY345899 (10 µM) for 24 hours | Decrease in GSH/GSSG ratio | Statistically significant decrease (P < .01) | [5] |
| Colorectal Cancer Cells | LY345899 (10 µM) for 24 hours | Increase in cellular ROS levels | Statistically significant increase (P < .001) | [5] |
| Caption: Effects of LY345899 on cellular redox homeostasis in colorectal cancer cells. |
Signaling Pathways
The induction of oxidative stress by LY345899 is intricately linked to key cellular signaling pathways, particularly those governed by c-Myc and the PI3K/Akt and ERK pathways.
Upstream Regulation of MTHFD2 by c-Myc
The transcription factor c-Myc is a master regulator of cellular metabolism and has been shown to directly bind to the promoter of the MTHFD2 gene, leading to its transcriptional activation.[6] This places MTHFD2 as a critical downstream effector of c-Myc-driven metabolic reprogramming in cancer cells.
References
- 1. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATF4/MYC Regulates MTHFD2 to Promote NSCLC Progression by Mediating Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Dual MTHFD1/2 Inhibitor LY345899: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY345899 is a potent folate analog that functions as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), crucial enzymes in one-carbon metabolism.[1][2] This technical guide provides a comprehensive overview of the discovery, a representative synthesis, and the biological activity of LY345899. It is intended to serve as a resource for researchers in oncology, metabolism, and drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation into this class of compounds.
Introduction
One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for the regulation of cellular redox homeostasis.[2][3] Cancer cells, with their high proliferative rates, exhibit a profound dependence on upregulated 1C metabolic pathways to meet the anabolic demands of rapid growth and division.[4] MTHFD1 and MTHFD2 are key enzymes in the cytosolic and mitochondrial arms of this pathway, respectively, and their elevated expression in various cancers has positioned them as attractive targets for therapeutic intervention.[4][5]
LY345899 emerged from research into folate analogs as a dual inhibitor of both MTHFD1 and MTHFD2.[1][2] Its mechanism of action centers on the disruption of 1C unit production, leading to a depletion of precursors for nucleotide synthesis and an imbalance in the cellular redox state, ultimately inducing cancer cell death.[1][3] This guide details the scientific foundation of LY345899, from its chemical synthesis to its biological and potential therapeutic implications.
Discovery and Synthesis
LY345899 was identified as a substrate-based inhibitor of MTHFD1 and subsequently found to also inhibit MTHFD2.[6] As a folate analog, its chemical structure mimics the natural substrate, allowing it to competitively bind to the active site of these enzymes.
Representative Synthesis
While a specific, detailed synthesis of LY345899 is not publicly available, a representative synthetic route can be proposed based on established methods for the synthesis of pteridine-based folate analogs. The general strategy involves the condensation of a pteridine (B1203161) precursor with a p-aminobenzoylglutamate moiety. A plausible, though not confirmed, synthetic scheme is outlined below.
Scheme 1: Proposed Synthesis of LY345899
A multi-step synthesis would likely begin with the construction of the core imidazo[1,5-f]pteridine ring system. This could be achieved through the reaction of a substituted pteridine with a suitable cyclizing agent. The resulting intermediate would then be coupled with L-glutamic acid to yield the final product.
-
Step 1: Formation of the Pteridine Core. The synthesis would likely start from a commercially available or readily synthesized pyrimidine (B1678525) derivative, which would undergo condensation and cyclization reactions to form the pteridine ring.
-
Step 2: Functionalization of the Pteridine. The pteridine core would then be functionalized to introduce the necessary reactive groups for coupling with the benzoyl-L-glutamate side chain.
-
Step 3: Synthesis of the Benzoyl-L-glutamate Moiety. Separately, p-aminobenzoic acid would be coupled to L-glutamic acid, with appropriate protection of the carboxylic acid groups.
-
Step 4: Coupling and Deprotection. The functionalized pteridine and the benzoyl-L-glutamate moiety would be coupled, followed by deprotection of the glutamic acid carboxyl groups to yield LY345899.
Biological Activity and Mechanism of Action
LY345899 exerts its biological effects through the potent and dual inhibition of MTHFD1 and MTHFD2.[1][2]
Quantitative Data
The inhibitory activity of LY345899 has been quantified against both human MTHFD1 and MTHFD2. The available data is summarized in the table below for ease of comparison.
| Parameter | MTHFD1 | MTHFD2 | Reference(s) |
| IC50 | 96 nM | 663 nM | [1][2][5] |
| Ki | 18 nM | Not Reported | [1][2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Mechanism of Action
The inhibition of MTHFD1 and MTHFD2 by LY345899 disrupts the mitochondrial and cytosolic folate cycles, which are critical for generating one-carbon units.[3][4] This disruption has several downstream consequences for cancer cells:
-
Inhibition of De Novo Purine (B94841) Synthesis: The production of 10-formyltetrahydrofolate, a key one-carbon donor for purine biosynthesis, is curtailed, leading to a depletion of the nucleotide building blocks necessary for DNA and RNA synthesis.[3] This can induce an S-phase arrest in the cell cycle and subsequently trigger apoptosis.[7]
-
Disruption of Redox Homeostasis: The MTHFD-catalyzed reactions are coupled to the reduction of NADP+ to NADPH. Inhibition of these enzymes disturbs the cellular NADPH/NADP+ balance, leading to increased oxidative stress and making cancer cells more vulnerable to reactive oxygen species (ROS)-induced cell death.[1]
-
Impaired Tumor Growth and Metastasis: In preclinical models, LY345899 has been shown to suppress the growth of colorectal cancer xenografts and reduce metastasis.[1][8]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of LY345899.
MTHFD1/2 Enzyme Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of LY345899 on the dehydrogenase activity of MTHFD1 and MTHFD2.
-
Reagents and Materials:
-
Recombinant human MTHFD1 or MTHFD2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
LY345899 (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, the respective enzyme (MTHFD1 or MTHFD2), and NAD+.
-
Add varying concentrations of LY345899 to the wells of the microplate. Include a DMSO vehicle control.
-
Initiate the enzymatic reaction by adding the substrate, CH2-THF.
-
Incubate the plate at 37°C.
-
Monitor the production of NADH over time by measuring the change in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm).
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the engagement of LY345899 with its target proteins (MTHFD1/2) in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Reagents and Materials:
-
Cancer cell line expressing MTHFD1 and MTHFD2 (e.g., HCT116, SW620)
-
Cell culture medium and supplements
-
LY345899
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against MTHFD1 and MTHFD2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with LY345899 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific for MTHFD1 and MTHFD2.
-
Quantify the band intensities to generate a melting curve. A shift in the melting temperature in the presence of LY345899 indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify and validate protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.
-
Reagents and Materials:
-
Cell lysate from a relevant cancer cell line
-
LY345899
-
Protease (e.g., pronase, thermolysin)
-
Protease stop solution
-
SDS-PAGE and Western blotting reagents
-
Antibodies against MTHFD1 and MTHFD2
-
-
Procedure:
-
Prepare a cell lysate.
-
Incubate aliquots of the lysate with varying concentrations of LY345899 or vehicle (DMSO).
-
Add a protease to each aliquot and incubate for a time sufficient to achieve partial protein digestion in the control sample.
-
Stop the proteolysis by adding a protease inhibitor or by heat inactivation.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies for MTHFD1 and MTHFD2.
-
A decrease in the degradation of MTHFD1 and MTHFD2 in the presence of LY345899 compared to the control indicates a direct binding interaction.
-
Visualizations
Signaling Pathway of MTHFD1/2 Inhibition
Caption: Inhibition of MTHFD1 and MTHFD2 by LY345899.
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
LY345899 represents a significant tool for probing the function of one-carbon metabolism in cancer. As a dual inhibitor of MTHFD1 and MTHFD2, it offers a means to simultaneously target both the cytosolic and mitochondrial folate pathways. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of MTHFD1/2 inhibition and in the development of next-generation inhibitors with improved potency and selectivity. Further investigation into the in vivo efficacy and safety profile of LY345899 and related compounds is warranted to fully elucidate their clinical promise in the treatment of cancer.
References
- 1. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. aacrjournals.org [aacrjournals.org]
Unraveling the Pharmacological Profile of LY345899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY345899 is a potent folate analog that has garnered significant interest in oncological research due to its inhibitory activity against key enzymes in one-carbon metabolism. This technical guide provides a comprehensive overview of the pharmacological properties of LY345899, with a focus on its mechanism of action, quantitative binding affinities, and its effects in both preclinical in vitro and in vivo models. Detailed experimental methodologies for key assays are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action
LY345899 functions as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] These enzymes are critical components of the one-carbon metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate, precursors for DNA and RNA synthesis.[3][4] By competitively inhibiting MTHFD1 in the cytoplasm and MTHFD2 in the mitochondria, LY345899 disrupts the production of one-carbon units, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.[3][4] The inhibition of MTHFD2 also leads to disturbances in NADPH and redox homeostasis, which can accelerate cell death under conditions of oxidative stress.[1][5][6]
Quantitative Pharmacological Data
The inhibitory potency of LY345899 against its primary targets has been quantified through various biochemical assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Activity of LY345899
| Target | Assay Type | Value | Reference |
| MTHFD1 | IC50 | 96 nM | [1][4][7] |
| MTHFD2 | IC50 | 663 nM | [1][7][8] |
| MTHFD1 | Ki | 18 nM | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
In Vitro and In Vivo Efficacy
In Vitro Studies
Preclinical studies in various cancer cell lines have demonstrated the anti-proliferative effects of LY345899. Inhibition of MTHFD1 and MTHFD2 by LY345899 leads to a depletion of intracellular nucleotide pools, resulting in cell cycle arrest and apoptosis.[3]
In Vivo Studies
In vivo studies using xenograft models of colorectal cancer have shown that LY345899 can significantly suppress tumor growth and metastasis.[1][4][6] Administration of LY345899 in these models resulted in reduced tumor volume and weight, accompanied by decreased cell proliferation and increased apoptosis within the tumor tissue.[1][6] Notably, these anti-tumor effects were observed at doses that were well-tolerated by the animals, with no significant weight loss or other signs of toxicity reported.[1]
Table 2: Summary of In Vivo Efficacy in Colorectal Cancer Xenograft Model
| Parameter | Observation | Reference |
| Tumor Growth | Statistically significant suppression | [6] |
| Tumor Weight | Statistically significant decrease | [6] |
| Metastasis | Suppression of lung and peritoneal metastasis | [6] |
| Cell Proliferation | Lower indices observed | [1] |
| Cell Apoptosis | Higher rates observed | [1] |
| Toxicity | No statistically significant weight loss or other acute/delayed toxicity | [1] |
Signaling Pathways
LY345899 targets the one-carbon metabolism pathway, which is intricately linked to cell proliferation and survival. The following diagram illustrates the central role of MTHFD1 and MTHFD2 in this pathway and the point of inhibition by LY345899.
Caption: Inhibition of MTHFD1 and MTHFD2 by LY345899 in the one-carbon metabolism pathway.
The expression of MTHFD2 is regulated by various oncogenic signaling pathways, making it a key node in cancer cell metabolism. Understanding these regulatory networks provides context for the therapeutic targeting of MTHFD2.
Caption: Regulatory pathways of MTHFD2 and the consequences of its inhibition by LY345899.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of LY345899.
MTHFD1/2 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of inhibitors against MTHFD1 and MTHFD2.
-
Reagents and Materials:
-
Recombinant human MTHFD1 or MTHFD2 enzyme
-
Substrate: 5,10-methenyltetrahydrofolate (for cyclohydrolase activity) or 5,10-methylenetetrahydrofolate (for dehydrogenase activity)
-
Cofactor: NADP+ (for MTHFD1) or NAD+ (for MTHFD2)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
LY345899 (or other test compounds) serially diluted in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH/NADPH production)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactor, and recombinant enzyme in each well of the microplate.
-
Add serially diluted LY345899 or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of NAD(P)H production.
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Reagents and Materials:
-
Purified recombinant MTHFD2 protein
-
DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
LY345899
-
Real-time PCR instrument capable of performing a thermal melt curve
-
-
Procedure:
-
Prepare a master mix containing the purified MTHFD2 protein and SYPRO Orange dye in DSF buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add LY345899 or vehicle control to the respective wells.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute) while continuously monitoring fluorescence.
-
Analyze the resulting melt curves. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant increase in the Tm in the presence of LY345899 indicates direct binding and stabilization of the MTHFD2 protein.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify target engagement of a drug in a cellular environment.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cells)
-
Cell culture medium and reagents
-
LY345899
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against MTHFD2, secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with LY345899 or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) in a thermocycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MTHFD2 in each sample by Western blotting.
-
A shift in the temperature at which MTHFD2 precipitates in the drug-treated samples compared to the control indicates target engagement.
-
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LY345899 in a mouse xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Colorectal cancer cell line (e.g., SW620, HCT116)
-
Matrigel (or other extracellular matrix)
-
LY345899 formulation for injection (e.g., in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline)[2]
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 5 days a week for 4 weeks).[1]
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates, final tumor weights, and any metastatic lesions between the treatment and control groups to assess the efficacy of LY345899.
-
Conclusion
LY345899 is a valuable research tool for investigating the role of one-carbon metabolism in cancer. Its dual inhibitory activity against MTHFD1 and MTHFD2 provides a potent mechanism for disrupting nucleotide synthesis and redox balance in cancer cells. The preclinical data strongly support its potential as an anti-cancer agent, particularly in solid tumors such as colorectal cancer. The experimental protocols detailed in this guide provide a framework for the further evaluation of LY345899 and other inhibitors of the one-carbon metabolic pathway. Further research is warranted to explore its full therapeutic potential and to identify patient populations that would most benefit from this targeted therapeutic approach.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LY345899 on Cellular Redox Homeostasis: A Technical Examination of the NADPH/NADP+ Ratio
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Executive Summary
LY345899, a potent dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/MTHFD2), is under investigation for its therapeutic potential, particularly in oncology. A critical aspect of its mechanism of action involves the perturbation of cellular redox balance, specifically by affecting the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)/NADP+ ratio. This guide provides a comprehensive technical overview of the core relationship between LY345899 and the cellular NADPH/NADP+ pool. It synthesizes findings from key research, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows. The information presented is intended to support further research and drug development efforts centered on MTHFD inhibition.
Introduction: The Role of MTHFD2 in Cellular Redox Control
MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids. Beyond its biosynthetic functions, the one-carbon metabolic network is a significant contributor to cellular redox homeostasis through the production of NADPH.[1] NADPH is a critical reducing equivalent, indispensable for counteracting oxidative stress by regenerating reduced glutathione (B108866) (GSH) and supporting reductive biosynthesis.
In numerous cancer phenotypes, MTHFD2 is highly expressed, meeting the increased metabolic demands of rapidly proliferating cells.[1] The inhibition of MTHFD2 by compounds such as LY345899 presents a promising therapeutic strategy. By disrupting one-carbon flow, LY345899 not only impedes biosynthesis but also critically compromises the cell's ability to maintain a healthy redox state by decreasing the NADPH/NADP+ ratio. This disturbance of redox homeostasis can lead to increased oxidative stress and subsequent cell death, particularly under conditions of hypoxia or anchorage-independent growth.[2][3]
Quantitative Data Summary: MTHFD2 Inhibition and the NADPH/NADP+ Ratio
| Cell Line | Condition | MTHFD2 Status | Relative NADPH/NADP+ Ratio (Normalized to Control) | Reference |
| SW620 | Hypoxia (24h) | shMTHFD2 | Decreased | Ju et al., 2019 |
| LoVo | Hypoxia (24h) | shMTHFD2 | Decreased | Ju et al., 2019 |
| SW620 | Detachment (24h) | shMTHFD2 | Decreased | Ju et al., 2019 |
| LoVo | Detachment (24h) | shMTHFD2 | Decreased | Ju et al., 2019 |
Note: The term "Decreased" indicates a statistically significant reduction in the NADPH/NADP+ ratio as reported in the cited literature. Specific fold-change values were not consistently provided in a tabular format in the source material.
Signaling and Experimental Workflow Visualizations
To elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual Inhibitory Action of LY345899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY345899 is a folate analog that has been identified as a dual inhibitor of two key enzymes in one-carbon metabolism: methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2] MTHFD1 is a cytosolic enzyme, while MTHFD2 is located in the mitochondria.[1] The dual inhibition of both enzymes by LY345899 disrupts critical metabolic pathways in cancer cells, leading to an imbalance in redox homeostasis and ultimately, cell death.[1] This technical guide provides an in-depth overview of the dual inhibitory action of LY345899, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathways.
Mechanism of Dual Inhibition
LY345899 exerts its anticancer effects by simultaneously targeting both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) arms of one-carbon metabolism. This pathway is responsible for providing one-carbon units for the synthesis of nucleotides. By inhibiting both MTHFD1 and MTHFD2, LY345899 effectively shuts down the production of purines and thymidylate, thereby halting DNA synthesis and cell proliferation.[2]
The inhibition of these enzymes also leads to a disruption of cellular redox balance. Specifically, treatment with LY345899 has been shown to decrease the ratios of NADPH to NADP+ and reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), while increasing the production of reactive oxygen species (ROS). This oxidative stress contributes to the cytotoxic effects of the compound in cancer cells.
Quantitative Inhibitory Data
The potency of LY345899 against both MTHFD1 and MTHFD2 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to evaluate the efficacy of the inhibitor.
| Target Enzyme | Parameter | Value (nM) |
| MTHFD1 | IC50 | 96 |
| MTHFD2 | IC50 | 663 |
| MTHFD1 | Ki | 18 |
Data sourced from MedchemExpress.[1][3]
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon metabolism pathway and the points of inhibition by LY345899.
Experimental Validation Workflow
The validation of LY345899 as a dual inhibitor of MTHFD1 and MTHFD2 involves a series of biochemical and cell-based assays.
Detailed Experimental Protocols
MTHFD1/MTHFD2 Enzymatic Inhibition Assay
This assay measures the dehydrogenase activity of MTHFD1 and MTHFD2 by monitoring the production of NADH.
-
Reagents and Materials:
-
Recombinant human MTHFD1 and MTHFD2 enzymes
-
LY345899
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
384-well assay plates
-
Plate reader capable of measuring NADH fluorescence or absorbance
-
-
Procedure:
-
Prepare serial dilutions of LY345899 in DMSO.
-
Add 1 µL of the diluted LY345899 or DMSO (vehicle control) to the wells of the 384-well plate.[3]
-
Prepare an enzyme solution by diluting recombinant MTHFD1 or MTHFD2 in the assay buffer.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]
-
Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each well.[3]
-
Incubate the reaction at room temperature for 60 minutes.[3]
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent.
-
Calculate the percent inhibition for each concentration of LY345899 and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of LY345899 to MTHFD1 and MTHFD2 within a cellular environment.
-
Reagents and Materials:
-
Cancer cell line expressing MTHFD1 and MTHFD2
-
Complete cell culture medium
-
LY345899
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or a PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibodies specific for MTHFD1 and MTHFD2
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with various concentrations of LY345899 or DMSO (vehicle control) and incubate at 37°C for 1-3 hours.[4]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling.[3][4]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[3][4]
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3][4]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble MTHFD1 and MTHFD2 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to determine the thermal shift induced by LY345899.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay identifies protein targets by leveraging the principle that ligand binding can protect a protein from proteolysis.
-
Reagents and Materials:
-
Cancer cell line expressing MTHFD1 and MTHFD2
-
Lysis buffer (e.g., M-PER buffer with protease inhibitors)
-
LY345899
-
Protease (e.g., Pronase or thermolysin)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies specific for MTHFD1 and MTHFD2
-
Loading control antibody
-
-
Procedure:
-
Culture and harvest cells as described in the CETSA protocol.
-
Lyse the cells and determine the protein concentration of the lysate.
-
Aliquot the cell lysate into equal volumes.
-
Treat the lysate aliquots with LY345899 or vehicle (DMSO) and incubate at room temperature for 1 hour.[3]
-
Add varying concentrations of a protease to each aliquot and incubate at room temperature for a defined period (e.g., 30 minutes).[3]
-
Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.[3]
-
Analyze the samples by Western blotting using anti-MTHFD1 and anti-MTHFD2 antibodies.
-
A protected protein band in the presence of LY345899 compared to the vehicle control indicates target engagement.
-
Conclusion
LY345899 represents a promising therapeutic agent due to its unique dual inhibitory action on both cytosolic and mitochondrial one-carbon metabolism. The comprehensive experimental approach detailed in this guide provides a robust framework for the characterization and validation of its mechanism of action. Further investigation into the downstream effects and in vivo efficacy of LY345899 will be crucial in advancing its potential as a novel anticancer therapy.
References
Preliminary Studies on the Cytotoxicity of LY345899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY345899 is a folate analog that has garnered attention in preclinical cancer research for its role as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance. Upregulation of MTHFD2 is a characteristic feature of many cancer types, correlating with poor prognosis and making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary cytotoxic effects of LY345899, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
LY345899 exerts its cytotoxic effects by inhibiting MTHFD1 and MTHFD2, which are key enzymes in the folate-mediated one-carbon metabolism pathway. MTHFD1 is primarily located in the cytoplasm, while MTHFD2 resides in the mitochondria. Inhibition of these enzymes disrupts the production of formate (B1220265) and one-carbon units necessary for de novo purine (B94841) and thymidylate synthesis. This disruption of nucleotide biosynthesis is a primary driver of the compound's anti-proliferative effects.
Furthermore, the inhibition of MTHFD2, a significant source of mitochondrial NADPH, leads to a disturbance in the cellular redox homeostasis.[1] This results in an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant capacity, leading to increased oxidative stress and subsequent apoptosis.[2][3]
Quantitative Cytotoxicity Data
LY345899 has demonstrated inhibitory activity against both MTHFD1 and MTHFD2 enzymes and has shown cytotoxic effects in various cancer cell lines, particularly those with high MTHFD2 expression.
| Target/Cell Line | Assay Type | Endpoint | Value | Reference |
| MTHFD1 (human) | Enzymatic Assay | IC50 | 96 nM | [4] |
| MTHFD2 (human) | Enzymatic Assay | IC50 | 663 nM | [4] |
| LoVo (Colorectal Cancer) | Cell Viability (MTS) | Decreased Viability | Not Quantified | [2] |
| SW620 (Colorectal Cancer) | Cell Viability (MTS) | Decreased Viability | Not Quantified | [2] |
| HCT116 (Colorectal Cancer) | Cell Viability (MTS) | Decreased Viability | Not Quantified | [2] |
In Vivo Efficacy in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model [1]
| Treatment Group | Mean Tumor Weight (mg) ± SD | Statistical Significance (vs. Vehicle) |
| Vehicle | 1.83 ± 0.19 | - |
| LY345899 | 0.74 ± 0.30 | P < .001 |
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is adapted from the study by Ju et al. (2019) to assess the effect of LY345899 on the viability of colorectal cancer cells.[2]
Materials:
-
Colorectal cancer cell lines (e.g., LoVo, SW620, HCT116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
LY345899
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Plate reader
Procedure:
-
Seed colorectal cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of LY345899 in complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of LY345899 or vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol describes the detection of apoptosis in cancer cells treated with LY345899 using Annexin V-FITC and propidium (B1200493) iodide (PI) staining, followed by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
LY345899
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of LY345899 or vehicle control for the desired time period (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
In Vivo Colorectal Cancer Xenograft Model
This protocol is based on the study by Ju et al. (2019) to evaluate the in vivo antitumor activity of LY345899.[1]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Colorectal cancer cells (e.g., patient-derived xenograft tissue or cell lines like SW620, LoVo)
-
LY345899
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant colorectal cancer cells or patient-derived tumor fragments into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control via intraperitoneal injection, 5 days a week for 4 weeks.[5]
-
Measure tumor volume with calipers every few days using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Visualizations
The cytotoxic effects of LY345899 are mediated through the disruption of one-carbon metabolism, leading to nucleotide depletion and redox imbalance.
References
- 1. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of one‑carbon metabolism as a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for LY345899 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY345899 is a potent folate analog that acts as a competitive inhibitor of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are critical components of one-carbon metabolism, a pathway essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] In many cancer types, the MTHFD2 enzyme is significantly upregulated to meet the high metabolic demands of rapid cell proliferation, while its expression in healthy adult tissues is low, making it an attractive target for cancer therapy.[2]
Inhibition of MTHFD1 and MTHFD2 by LY345899 disrupts the folate cycle, leading to a depletion of one-carbon units necessary for nucleotide synthesis.[2] This disruption results in replication stress, S-phase cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on this metabolic pathway.[2] These application notes provide detailed protocols for utilizing LY345899 in cell culture experiments to investigate its biological effects on cancer cells.
Data Presentation
Inhibitor Activity
| Inhibitor | Target(s) | Assay Type | IC50 | Reference(s) |
| LY345899 | MTHFD1 | Biochemical | 96 nM | [2] |
| LY345899 | MTHFD2 | Biochemical | 663 nM | [2] |
Cellular Activity
| Compound | Cell Line | Cancer Type | Assay Type | Metric | Value | Reference(s) |
| LY345899 | SW620 | Colorectal | Viability | Less potent than in AML | [3] | |
| LY345899 | HCC | Hepatocellular Carcinoma | Proliferation | - | 50 µM (72h incubation) | [4] |
Note: There is limited publicly available data on the GI50/EC50 values of LY345899 in various cancer cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathway
The diagram below illustrates the role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and the inhibitory effect of LY345899.
Experimental Protocols
Preparation of LY345899 Stock Solution
Note: LY345899 is a folate analog and may have poor cell permeability. It is crucial to ensure complete dissolution.
Materials:
-
LY345899 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the LY345899 powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of LY345899 powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
Cell Viability Assay (e.g., MTT or Resazurin Assay)
This protocol determines the effect of LY345899 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
LY345899 stock solution
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LY345899 in complete culture medium from the stock solution. A wide range of concentrations (e.g., from low nM to high µM) should be tested to determine the IC50/GI50 value.[2]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of LY345899. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plates for a desired period (e.g., 72-96 hours). The longer incubation time may be necessary to observe the effects of nucleotide synthesis inhibition.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For Resazurin assay: Add 20 µL of Resazurin reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 or GI50 value.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis.
Materials:
-
Cancer cells treated with LY345899
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX, anti-Cyclin E, anti-CDK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with LY345899 at the desired concentrations and for the appropriate time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[3]
Cell Cycle Analysis
This protocol determines the effect of LY345899 on cell cycle progression.
Materials:
-
Cancer cells treated with LY345899
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Seed cells and treat with LY345899 as described for the Western blot protocol. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[2]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Workflow and Logic Diagrams
General Experimental Workflow
Troubleshooting Logic for Poor Cell Permeability
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of LY345899 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY345899 is a potent dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), key enzymes in one-carbon metabolism.[1] This metabolic pathway is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids, and is often upregulated in cancer cells to support rapid proliferation.[1][2] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the production of these essential building blocks, leading to cell cycle arrest and apoptosis in cancer cells.[3] These application notes provide detailed protocols and data for the in vivo use of LY345899 in mouse models, aiding researchers in the design and execution of preclinical studies.
Mechanism of Action: Targeting One-Carbon Metabolism
LY345899 acts as a competitive inhibitor of both the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes.[1] These enzymes are critical for the conversion of tetrahydrofolate (THF) derivatives, which are essential one-carbon donors for the de novo synthesis of purines and thymidylate. The inhibition of MTHFD1/2 by LY345899 leads to a depletion of the cellular pools of these nucleotides, thereby stalling DNA replication and cell division.[2] This targeted disruption of one-carbon metabolism makes LY345899 a promising agent for cancer therapy.
References
Preparing LY 345899 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of LY 345899 stock solutions for use in in vitro assays. This compound is a folate analog that acts as an inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2, key enzymes in one-carbon metabolism.[1][2][3][4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₇O₇ | [1][6] |
| Molecular Weight | 471.42 g/mol | [1][3][7] |
| CAS Number | 10538-99-5 | [1][6][7] |
| Appearance | Light yellow to yellow solid | [1] |
Solubility of this compound
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[4][6] For in vitro assays, DMSO is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly reduce the solubility of the compound.[4]
| Solvent | Maximum Solubility | Notes | Source |
| DMSO | 94 mg/mL (199.39 mM) to 125 mg/mL (265.16 mM) | Use of fresh, anhydrous DMSO is recommended. Ultrasonic assistance may be required. | [1][4][7] |
| Water | Insoluble | [4] | |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.14 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for short intervals may be necessary to achieve a clear solution.[1][3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][4]
References
Application Notes and Protocols: LY345899 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY345899 is a folate analog that acts as a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), critical enzymes in one-carbon metabolism.[1][2] This metabolic pathway is essential for the de novo synthesis of purines and thymidylates, which are the building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making MTHFD1 and MTHFD2 attractive targets for anticancer therapy.[3][4] LY345899 has demonstrated preclinical antitumor activity as a single agent in colorectal cancer models.[5][6]
These application notes provide a comprehensive overview of the preclinical rationale and available data for the use of LY345899 in combination with other chemotherapy agents. While direct preclinical studies detailing the synergistic effects of LY345899 with specific cytotoxic drugs are limited in the public domain, the mechanism of action of LY345899 provides a strong basis for its use in combination therapies to enhance the efficacy of existing cancer treatments.
Rationale for Combination Therapy
The inhibition of one-carbon metabolism by LY345899 leads to the depletion of nucleotide pools, which can induce S-phase cell cycle arrest and apoptosis.[3] This mechanism suggests a high potential for synergistic or additive effects when combined with chemotherapy agents that act through complementary mechanisms, such as DNA damaging agents or inhibitors of other critical cellular processes. For instance, down-regulation of MTHFD2 has been shown to sensitize renal cell carcinoma cells to the cytotoxic effects of the antimetabolite 5-fluorouracil (B62378) (5-FU) and the antifolate methotrexate.[1]
Core Mechanism of LY345899
LY345899 competitively inhibits both the cytoplasmic MTHFD1 and the mitochondrial MTHFD2 enzymes.[2] This dual inhibition disrupts the production of one-carbon units in both cellular compartments, leading to a profound depletion of the building blocks necessary for DNA and RNA synthesis.[3] This disruption of nucleotide metabolism is the primary mechanism by which LY345899 exerts its anticancer effects.
dot
Caption: Mechanism of action of LY345899.
Preclinical Data
Single Agent Activity of LY345899
Quantitative data on the single-agent activity of LY345899 is crucial for designing combination studies. The following table summarizes the in vitro inhibitory activity of LY345899 against its primary targets.
| Target | IC50 (nM) | Reference |
| MTHFD1 | 96 | [2] |
| MTHFD2 | 663 | [2] |
In vivo, LY345899 has demonstrated antitumor activity in colorectal cancer (CRC) patient-derived xenograft (PDX) models. Treatment with LY345899 resulted in a statistically significant suppression of tumor growth.[5]
Combination Therapy Rationale and Potential Protocols
While specific quantitative data for LY345899 in combination with other chemotherapies is not yet widely published, a strong rationale exists for several combinations. Below are proposed experimental workflows and protocols based on the known mechanisms of action.
1. Combination with 5-Fluorouracil (5-FU)
-
Rationale: 5-FU is an antimetabolite that inhibits thymidylate synthase, a key enzyme in the pyrimidine (B1678525) synthesis pathway. By depleting the purine pool, LY345899 could create a synthetic lethal environment when combined with a pyrimidine synthesis inhibitor like 5-FU. MTHFD2 downregulation has been shown to sensitize renal cell carcinoma cells to 5-FU.[1]
-
Experimental Workflow:
dot
Caption: Experimental workflow for LY345899 and 5-FU combination studies.
-
Protocol: Cell Viability Assay (MTT)
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of LY345899 and 5-FU, both individually and in combination at fixed ratios.
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
2. Combination with Platinum-Based Agents (e.g., Oxaliplatin)
-
Rationale: Platinum-based drugs like oxaliplatin (B1677828) induce DNA damage, leading to cell cycle arrest and apoptosis. By depleting nucleotide pools, LY345899 may impair the ability of cancer cells to repair DNA damage, thus sensitizing them to the effects of oxaliplatin.
-
Experimental Workflow:
dot
Caption: Experimental workflow for LY345899 and oxaliplatin studies.
-
Protocol: Clonogenic Survival Assay
-
Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates and allow them to attach.
-
Treat the cells with LY345899, oxaliplatin, or the combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
3. Combination with Topoisomerase Inhibitors (e.g., Irinotecan)
-
Rationale: Topoisomerase inhibitors like irinotecan (B1672180) induce single and double-strand DNA breaks. Similar to the rationale for platinum agents, LY345899-mediated nucleotide depletion may hinder the DNA repair processes, thereby enhancing the efficacy of irinotecan.
-
Experimental Workflow:
dot
Caption: Experimental workflow for LY345899 and irinotecan studies.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with LY345899, SN-38 (the active metabolite of irinotecan), or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Future Directions
The therapeutic potential of LY345899 in combination with standard-of-care chemotherapy agents is a promising area for further investigation. Future preclinical studies should focus on generating robust quantitative data to define synergistic interactions and optimal dosing schedules. Key areas for future research include:
-
In vitro synergy screening: Testing LY345899 in combination with a panel of cytotoxic agents across various cancer cell lines to identify the most promising combinations.
-
In vivo efficacy studies: Evaluating the antitumor activity of prioritized combinations in relevant patient-derived xenograft models.
-
Pharmacodynamic biomarker analysis: Identifying and validating biomarkers to monitor the biological effects of LY345899 in combination therapies.
-
Mechanistic studies: Elucidating the precise molecular mechanisms underlying the synergistic effects of LY345899 with other chemotherapy agents.
The development of robust preclinical data packages will be essential to guide the clinical translation of LY345899-based combination therapies and ultimately improve outcomes for cancer patients.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Protocol for assessing apoptosis after LY 345899 treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY345899 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in the one-carbon folate metabolic pathway.[1][2] This pathway is crucial for the de novo synthesis of purines and thymidylate, essential building blocks for DNA replication and repair.[1][3] In rapidly proliferating cancer cells, where this pathway is often upregulated, inhibition by LY345899 leads to a depletion of the nucleotide pool, causing replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis.[4][5] This document provides detailed protocols for assessing apoptosis in cells treated with LY345899, focusing on methods to detect key events in the intrinsic apoptotic pathway.
Mechanism of Action: LY345899-Induced Apoptosis
Treatment with LY345899 disrupts nucleotide metabolism, leading to an imbalance in the deoxyribonucleotide pool. This results in replication fork stalling and the accumulation of DNA double-strand breaks (DSBs), triggering a DNA Damage Response (DDR).[1][5] In cells with functional p53, the DDR leads to the stabilization and activation of this tumor suppressor protein.[6] Activated p53 then transcriptionally upregulates pro-apoptotic BH3-only proteins, particularly PUMA (p53 upregulated modulator of apoptosis) and Noxa.[1][7] These BH3-only proteins act as sentinels of cellular stress and initiate the intrinsic apoptotic pathway by either directly activating the pro-apoptotic effector proteins BAX and BAK or by neutralizing anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1), thereby liberating BAX and BAK.[8][9]
Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[12]
Data Presentation
The following tables summarize key quantitative data that can be generated using the described protocols.
Table 1: Flow Cytometry Analysis of Apoptosis
| Treatment Group | % Annexin V-Positive / PI-Negative (Early Apoptosis) | % Annexin V-Positive / PI-Positive (Late Apoptosis/Necrosis) |
| Vehicle Control | ||
| LY345899 (Dose 1) | ||
| LY345899 (Dose 2) | ||
| Positive Control |
Table 2: Caspase Activity Assay
| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| LY345899 (Dose 1) | ||
| LY345899 (Dose 2) | ||
| Positive Control |
Table 3: Western Blot Analysis of Apoptotic Proteins (Relative Densitometry)
| Treatment Group | p-p53 (Ser15) / p53 | PUMA / Actin | BAX / Actin | Cleaved Caspase-9 / Caspase-9 | Cleaved Caspase-3 / Caspase-3 | Cleaved PARP / PARP |
| Vehicle Control | ||||||
| LY345899 (Dose 1) | ||||||
| LY345899 (Dose 2) | ||||||
| Positive Control |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with LY345899 and appropriate controls
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of LY345899 for the indicated time. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).
-
Harvest cells (for adherent cells, use a gentle non-enzymatic cell dissociation method).
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Caspase Activity Assay
This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator caspase (caspase-9).
Materials:
-
Cells treated with LY345899 and appropriate controls
-
Caspase-Glo® 3/7 Assay System and Caspase-Glo® 9 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treat cells with LY345899 and controls as described in Protocol 1.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells.
-
Express the data as Relative Luminescence Units (RLU) or as fold change relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection and quantification of key proteins involved in the LY345899-induced apoptotic pathway.
Materials:
-
Cells treated with LY345899 and appropriate controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Table 4: Recommended Primary Antibodies for Western Blot
| Target Protein | Function in Apoptosis |
| Phospho-p53 (Ser15) | Activated form of p53, indicative of DNA damage response |
| p53 | Total p53 protein |
| PUMA | p53-inducible BH3-only protein, initiator of apoptosis |
| Noxa | p53-inducible BH3-only protein, initiator of apoptosis |
| BAX | Pro-apoptotic effector protein |
| BAK | Pro-apoptotic effector protein |
| Bcl-2 | Anti-apoptotic protein |
| Mcl-1 | Anti-apoptotic protein |
| Cytochrome c (cytosolic fraction) | Released from mitochondria, activates apoptosome |
| Cleaved Caspase-9 | Activated initiator caspase |
| Caspase-9 | Pro-form of caspase-9 |
| Cleaved Caspase-3 | Activated executioner caspase |
| Caspase-3 | Pro-form of caspase-3 |
| Cleaved PARP | Substrate of activated caspase-3, marker of apoptosis |
| PARP | Full-length PARP |
| γH2AX (p-H2AX Ser139) | Marker of DNA double-strand breaks |
| β-Actin or GAPDH | Loading control |
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Mandatory Visualization
Caption: LY345899-induced intrinsic apoptotic signaling pathway.
Caption: General experimental workflow for assessing apoptosis.
References
- 1. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 61.8.75.226 [61.8.75.226]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-8 and Apaf-1-independent caspase-9 activation in Sendai virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing and Measuring Reactive Oxygen Species (ROS) with the MTHFD1/2 Inhibitor LY 345899
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, an imbalance in ROS homeostasis can lead to oxidative stress, a condition implicated in the pathology of numerous diseases, including cancer. LY 345899 is a potent inhibitor of both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) isoforms of methylenetetrahydrofolate dehydrogenase, key enzymes in one-carbon metabolism.[1] Inhibition of these enzymes disrupts cellular redox balance, leading to an increase in intracellular ROS levels.[1] This application note provides a detailed protocol for utilizing this compound to induce oxidative stress and subsequently measure the resulting changes in cellular ROS levels.
Mechanism of Action
This compound, a folate analog, competitively inhibits MTHFD1 and MTHFD2, which are crucial for generating NADPH.[1][2] NADPH is a primary cellular reductant required for the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a key antioxidant that neutralizes ROS. By inhibiting MTHFD1/2, this compound depletes the cellular NADPH pool, leading to a decrease in the NADPH/NADP+ and GSH/GSSG ratios. This impairment of the primary antioxidant defense system results in the accumulation of intracellular ROS and induction of oxidative stress.[2][3]
Data Presentation
Treatment of cancer cells with MTHFD1/2 inhibitors like this compound leads to a quantifiable increase in ROS and a corresponding decrease in key antioxidant ratios. The following table summarizes representative data from studies involving the inhibition of MTHFD1, demonstrating the expected effects on cellular redox homeostasis in neuroblastoma cell lines.
| Cell Line | Treatment | Change in NADPH/NADP+ Ratio | Change in GSH/GSSG Ratio | Change in ROS Levels |
| SK-N-BE(2) | MTHFD1 Knockdown | ↓ (Approx. 50% decrease) | ↓ (Approx. 40% decrease) | ↑ (Approx. 2.5-fold increase) |
| IMR32 | MTHFD1 Knockdown | ↓ (Approx. 45% decrease) | ↓ (Approx. 35% decrease) | ↑ (Approx. 2-fold increase) |
| Data is representative of MTHFD1 inhibition effects as detailed in relevant literature.[3] |
Experimental Protocols
Protocol 1: Induction of ROS with this compound in Cultured Cells
This protocol describes the treatment of adherent cancer cells with this compound to induce an increase in intracellular ROS.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line SW620)
-
Complete cell culture medium
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
-
Treatment with this compound:
-
On the following day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A typical starting concentration for inducing ROS is 10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the use of the fluorescent probe DCFH-DA to measure total intracellular ROS levels in cells previously treated with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Preparation of DCFH-DA Staining Solution:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free cell culture medium. Protect the solution from light.
-
-
Cell Staining:
-
Remove the medium containing this compound or vehicle from the cells.
-
Wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement of ROS:
-
Remove the DCFH-DA working solution and wash the cells twice with PBS to remove any excess probe.
-
Add fresh PBS or serum-free medium to the wells.
-
Immediately measure the fluorescence using one of the following methods:
-
Fluorescence Microplate Reader: Ex/Em = ~485/535 nm.
-
Fluorescence Microscope: Use a standard FITC filter set.
-
Flow Cytometer: Excite with a 488 nm laser and detect emission in the green channel (~530 nm).
-
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each sample.
-
Normalize the fluorescence intensity of the this compound-treated groups to the vehicle control group to determine the fold-change in ROS production.
-
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of the DCFH-DA solution by thorough washing. Perform all steps in low light conditions to prevent photo-oxidation of the probe.
-
Low Signal: Increase the concentration of this compound or the incubation time. Ensure the DCFH-DA probe is fresh and has been stored correctly.
-
Cell Death: High concentrations of this compound or prolonged incubation can induce cytotoxicity. Perform a dose-response and time-course experiment to determine the optimal conditions for ROS induction without significant cell death.
Conclusion
This compound serves as a valuable pharmacological tool for studying the effects of oxidative stress in a controlled cellular environment. By inhibiting MTHFD1/2 and disrupting NADPH and glutathione homeostasis, it provides a reliable method for inducing intracellular ROS. The protocols provided herein offer a straightforward approach to utilizing this compound for this purpose and for quantifying the resulting changes in cellular ROS levels.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LY345899 Working Concentration for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LY345899 in cancer cell experiments. Below are frequently asked questions (FAQs) and troubleshooting guides to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is LY345899 and what is its primary mechanism of action in cancer cells?
A1: LY345899 is a folate analog that functions as an inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are critical components of the one-carbon metabolism pathway, which is highly active in cancer cells.[2][3] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the synthesis of purines, which are essential building blocks for DNA and RNA.[4][5] This leads to an arrest of the cell cycle in the S-phase and subsequent apoptosis (programmed cell death).[4] Additionally, inhibition of MTHFD2 can disturb the redox homeostasis in cancer cells, making them more susceptible to oxidative stress.[6]
Q2: What are the expected IC50 values for LY345899?
A2: The half-maximal inhibitory concentration (IC50) for LY345899 is dependent on the assay type (biochemical vs. cellular) and the specific cancer cell line being investigated. Published data indicates that LY345899 is a more potent inhibitor of MTHFD1 than MTHFD2 in biochemical assays.[3][5] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q3: Is LY345899 selective for cancer cells?
A3: MTHFD2 is highly expressed in embryonic and various cancer tissues, but its expression is low or absent in most normal adult tissues.[2][5] This differential expression provides a therapeutic window, suggesting that inhibitors targeting MTHFD2, like LY345899, may have fewer side effects compared to conventional chemotherapies that target all rapidly dividing cells.[5]
Q4: How should I prepare and store LY345899?
A4: LY345899 is typically supplied as a solid powder. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO).[1] Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working concentrations, dilute the stock solution in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure accuracy and consistency.
Quantitative Data Summary
The inhibitory potential of LY345899 has been characterized in biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Reference |
| MTHFD1 | 96 | [2][5] |
| MTHFD2 | 663 | [2][5] |
Note: Cellular IC50 values will vary depending on the cancer cell line, its metabolic profile, and the specific experimental conditions.
Detailed Experimental Protocol
This protocol provides a general framework for determining the optimal working concentration of LY345899 using a cell viability assay, such as the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LY345899
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium to create a single-cell suspension.
-
Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment. This may require a preliminary experiment.
-
Seed the cells in a 96-well plate at the predetermined density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of LY345899 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the LY345899 stock solution in complete culture medium to obtain a range of working concentrations. A broad range (e.g., 1 nM to 100 µM) is recommended for the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest LY345899 concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 490 or 570 nm using a plate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible IC50 values between experiments.
-
Possible Causes & Solutions:
-
Cell Passage Number: Using cells with a high or inconsistent passage number can lead to variability. Solution: Use cells within a narrow and defined passage number range for all experiments.
-
Cell Seeding Density: Variations in the initial number of cells per well can significantly affect the final readout. Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated pipette for accurate cell plating.
-
Inconsistent Incubation Times: The duration of drug exposure can impact the IC50 value. Solution: Strictly adhere to the predetermined incubation times for cell attachment and drug treatment.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.
-
Issue 2: The dose-response curve is flat, or a 50% inhibition is not achieved even at high concentrations of LY345899.
-
Possible Causes & Solutions:
-
Cell Line Resistance: The chosen cell line may be inherently resistant to MTHFD1/2 inhibition or may not express MTHFD2 at high levels. Solution: Verify the expression of MTHFD2 in your cell line using techniques like Western blotting or qPCR. Consider testing a panel of different cancer cell lines.
-
Drug Inactivity: The LY345899 may have degraded. Solution: Use a fresh vial of the compound or prepare a new stock solution. Ensure proper storage conditions are maintained.
-
Sub-optimal Assay Conditions: The incubation time may be too short for the drug to exert its effect, or the cell density may be too high. Solution: Increase the drug incubation period (e.g., to 72 or 96 hours) and optimize the cell seeding density.
-
Issue 3: High variability between replicate wells within the same experiment.
-
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate pipetting can lead to inconsistent cell numbers or drug concentrations. Solution: Calibrate your pipettes regularly and use consistent pipetting techniques. For viscous solutions, consider reverse pipetting.
-
Cell Clumping: A non-homogenous cell suspension will result in an uneven distribution of cells in the wells. Solution: Ensure a single-cell suspension by gentle trituration before seeding.
-
Incomplete Drug Mixing: Failure to properly mix the drug in the wells can lead to concentration gradients. Solution: Gently tap the plate or use a plate shaker after adding the compound dilutions to ensure even distribution.
-
Visualizations
Caption: Signaling pathway inhibited by LY345899.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. esrf.fr [esrf.fr]
- 6. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MTHFD1/2 Inhibition Assays with LY345899
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing LY345899 in MTHFD1/2 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is LY345899 and what is its mechanism of action?
LY345899 is a potent folate analog that acts as a competitive inhibitor of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2.[1] By binding to the substrate-binding site of these enzymes, it blocks their catalytic activity, which is crucial for one-carbon metabolism.[1][2] This inhibition disrupts the production of purines and thymidylate, essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[3]
Q2: What are the reported IC50 values for LY345899 against MTHFD1 and MTHFD2?
LY345899 exhibits different potencies for the two isoforms. It is a more potent inhibitor of the cytosolic MTHFD1 than the mitochondrial MTHFD2.[1][4] The reported IC50 values can vary slightly between studies, but a representative summary is provided in the table below.
Quantitative Data: LY345899 Inhibition
| Target | IC50 (nM) | Ki (nM) | Reference(s) |
| MTHFD1 | 96 | 18 | [4][5] |
| MTHFD2 | 663 | Not Reported | [4][5] |
Q3: How should I prepare and store LY345899?
For in vitro assays, LY345899 can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).[5] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5] For cellular assays, further dilutions should be made in the appropriate cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[5]
Q4: What are the expected downstream cellular effects of MTHFD1/2 inhibition by LY345899?
Inhibition of MTHFD1/2 by LY345899 is expected to lead to a depletion of the nucleotide pool, particularly purines. This can result in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[6] Furthermore, disruption of one-carbon metabolism can lead to an imbalance in the cellular redox state.[5]
Troubleshooting Guide
This guide addresses common issues encountered during MTHFD1/2 inhibition assays with LY345899.
Biochemical Assays
Q5: My IC50 values for LY345899 are inconsistent or significantly different from published values. What could be the cause?
Several factors can contribute to variability in IC50 values:
-
Enzyme Quality and Concentration: Ensure the use of high-purity, active recombinant MTHFD1 or MTHFD2 protein.[7] The enzyme concentration should be kept consistent across experiments. Shifts in IC50 values can sometimes be indicative of tight-binding inhibition, which may be concentration-dependent.[8]
-
Substrate and Cofactor Concentrations: The concentrations of the substrate (e.g., 5,10-methylenetetrahydrofolate) and cofactor (NAD+ for MTHFD2, NADP+ for MTHFD1) can influence the apparent IC50 value of a competitive inhibitor.[2] Assays are typically run at or below the Km for the substrate to maximize sensitivity to inhibitors.[8]
-
Assay Buffer and Conditions: Ensure the assay buffer composition (pH, salt concentration) and temperature are optimal for enzyme activity and are consistent between experiments.[3] Using ice-cold assay buffer can lead to low enzyme activity.
-
LY345899 Stability and Solubility: Ensure that LY345899 is fully dissolved in the assay buffer. Precipitation of the inhibitor will lead to an inaccurate estimation of its concentration and potency. If solubility issues are suspected, gentle heating or sonication may aid dissolution.[5]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Prepare a master mix for the reaction components whenever possible.
Q6: I am observing a high background signal or no signal in my enzyme assay.
-
High Background: This could be due to contamination of reagents or interference from the inhibitor itself at high concentrations. Some compounds can quench the detection signal in the absence of the enzyme.[9] Run a control with all assay components except the enzyme to check for background signal.
-
No Signal: This may indicate inactive enzyme, omission of a critical reagent, or an incorrect reading wavelength on the plate reader.[10] Double-check the protocol and ensure all reagents are properly prepared and stored.
Cell-Based Assays
Q7: I am not observing the expected anti-proliferative or cytotoxic effects of LY345899 in my cell line.
-
MTHFD1/2 Expression Levels: The sensitivity of a cell line to LY345899 can correlate with its expression levels of MTHFD1 and MTHFD2. Verify the expression of these enzymes in your cell line of interest via Western blot or other methods.
-
Metabolic State of Cells: The metabolic wiring of different cell lines can vary. Some cells may have alternative pathways to compensate for the inhibition of one-carbon metabolism, rendering them less sensitive to LY345899.[6]
-
Nutrient Composition of Media: The presence of nucleotide precursors, such as hypoxanthine (B114508) and thymidine (B127349), in the cell culture medium can rescue cells from the effects of MTHFD1/2 inhibition.[6] Consider using a defined medium to control for these variables.
-
Cell Seeding Density and Proliferation Rate: The effects of inhibitors targeting nucleotide synthesis are often more pronounced in rapidly proliferating cells. Ensure consistent cell seeding density and that cells are in the exponential growth phase during the experiment.
Q8: How can I confirm that LY345899 is engaging with MTHFD1/2 in my cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[11][12] This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of MTHFD1 or MTHFD2 in the presence of LY345899 provides direct evidence of target engagement.[13]
Experimental Protocols
Biochemical MTHFD2 Dehydrogenase Assay
This protocol is adapted from commercially available assay kits and published literature.[3][10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Recombinant human MTHFD2 enzyme.
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Cofactor: NAD+.
-
LY345899: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, MTHFD2 enzyme, and NAD+.
-
Add LY345899 or DMSO (vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, CH2-THF.
-
Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a spectrophotometer.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA) for MTHFD2 Target Engagement
This is a generalized protocol for CETSA.[11][14]
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with LY345899 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the amount of soluble MTHFD2 in each sample by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.
-
Use a loading control (e.g., GAPDH or beta-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of LY345899 indicates target stabilization.
-
Visualizations
Caption: One-carbon metabolism pathway and points of inhibition by LY345899.
Caption: General experimental workflow for an MTHFD1/2 inhibition assay.
Caption: Troubleshooting decision tree for MTHFD1/2 inhibition assays.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Long-term stability of LY 345899 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of LY345899 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for LY345899 stock solutions in DMSO?
A1: For long-term stability, it is recommended to store LY345899 stock solutions in DMSO at -20°C for up to one year or at -80°C for up to two years. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: My LY345899 in DMSO solution has changed color. What should I do?
A2: A change in the color of your solution can indicate chemical degradation or oxidation of the compound. This may be caused by exposure to light, air, or impurities in the solvent. It is strongly advised to discard the solution and prepare a fresh stock from powder to ensure the integrity of your experiments.
Q3: I am observing precipitation in my LY345899 stock solution after thawing. How can this be prevented?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and ensure it is vortexed thoroughly to completely redissolve the compound before use.
-
Concentration: Storing the solution at an excessively high concentration can increase the likelihood of precipitation. If possible, consider storing it at a slightly lower concentration.
-
Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds. Always use fresh, anhydrous DMSO to prepare your stock solutions.
Q4: How can I be sure that the observed effects in my assay are due to LY345899 and not off-target effects?
A4: Distinguishing on-target from off-target effects is a critical aspect of pharmacological studies. Here are a few strategies to consider:
-
Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of MTHFD1/2.
-
Rescue Experiments: If feasible, overexpressing a resistant mutant of the target proteins (MTHFD1/2) should reverse the effects of LY345899, indicating an on-target mechanism.
-
Target Knockdown/Knockout: Utilizing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of MTHFD1 and/or MTHFD2 should produce a similar phenotype to that observed with LY345899 treatment.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity of LY345899 in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution of LY345899 from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Solvent Quality | Use high-purity, anhydrous DMSO to prepare stock solutions. DMSO can absorb water, which may affect compound solubility and stability. |
| Cell Culture Conditions | Ensure consistency in cell passage number, confluency, and media composition between experiments. Regularly test for mycoplasma contamination. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
Issue 2: High background or non-specific effects in the assay.
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Run a vehicle control (media with the same concentration of DMSO but no inhibitor) to assess the effect of the solvent alone. |
| Off-Target Effects | At high concentrations, LY345899 may have off-target effects. Use the lowest effective concentration possible and consider the validation strategies mentioned in the FAQs. |
| Compound Precipitation | Visually inspect the media after adding the compound to ensure it has not precipitated. If precipitation occurs, you may need to adjust the final concentration or the formulation. |
Stability of LY345899 in DMSO
Summary of Recommended Storage Conditions and Stability
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 2 years | Preferred for longer-term storage. Aliquot and protect from light. |
Experimental Protocols
Protocol for Assessing the Stability of LY345899 in DMSO
This protocol outlines a general method for determining the stability of LY345899 in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
LY345899 powder
-
Anhydrous, high-purity DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (to be optimized, but a gradient of acetonitrile (B52724) and water with a modifier like formic acid is a common starting point)
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Prepare a Fresh Stock Solution: Accurately weigh LY345899 powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM) in an amber vial.
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, dilute a small aliquot of the stock solution in the mobile phase and inject it into the HPLC system. Record the peak area and retention time of the LY345899 peak. This will serve as your baseline.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, room temperature, etc.). Protect the solution from light.
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve the stock solution, thaw if necessary, and analyze a diluted aliquot by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of LY345899 at each time point to the peak area at T=0. The percentage of remaining compound can be calculated as: (Peak Area at Timepoint X / Peak Area at T=0) * 100.
General Protocol for a Cell-Based Assay with LY345899
This protocol provides a general workflow for treating cells with LY345899 and assessing its effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
LY345899 stock solution in DMSO
-
Multi-well plates
-
Assay-specific reagents (e.g., for viability, proliferation, or western blot analysis)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the LY345899 stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of LY345899 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: After the incubation period, perform the desired assay to measure the effects of LY345899. This could include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Follow the manufacturer's instructions for the chosen assay.
-
Western Blot Analysis: Lyse the cells, quantify protein concentration, and perform western blotting to analyze the levels of target proteins or downstream signaling molecules.
-
Microscopy: Analyze cellular morphology or specific markers using fluorescence microscopy.
-
Visualizations
Signaling Pathway of One-Carbon Metabolism and Inhibition by LY345899
Caption: One-carbon metabolism pathway and the inhibitory action of LY345899.
Experimental Workflow for Using LY345899
How to prevent LY 345899 precipitation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of LY345899 to prevent precipitation during experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility and stability of LY345899 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My LY345899 is not dissolving properly. What should I do?
A1: Ensure you are using an appropriate solvent system. LY345899 has high solubility in DMSO, often requiring sonication to fully dissolve.[1][2] For aqueous solutions, a multi-component solvent system is recommended. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Always use high-quality, anhydrous DMSO, as its hygroscopic nature can impact solubility.[2]
Q2: What are the recommended solvent systems for in vitro and in vivo experiments?
A2: For in vitro experiments, a stock solution in 100% DMSO is common.[1][2] For in vivo studies, several vehicle formulations have been successfully used. The choice of solvent will depend on the specific experimental requirements, including the route of administration. It is recommended to prepare a clear stock solution in DMSO first and then add co-solvents sequentially.[2] For in vivo working solutions, it is best to prepare them fresh on the day of use.[2]
Q3: How should I store LY345899 powder and stock solutions to prevent degradation and precipitation?
A3: LY345899 powder should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q4: I observed precipitation in my working solution after diluting the DMSO stock. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. To mitigate this, consider using a co-solvent system that improves the solubility in the final working solution. The order of addition of solvents is also critical; add each solvent one by one and ensure the solution is clear before adding the next.[1][2] Be mindful of the final DMSO concentration in your experiment, as it can have cytotoxic effects at higher concentrations (it is recommended to keep the final DMSO concentration below 0.5%).[4]
Q5: Can I use sonication or heat to redissolve precipitated LY345899?
A5: Yes, if precipitation occurs, gentle heating and/or sonication can be effective in redissolving the compound.[2] However, it is crucial to monitor the temperature to avoid thermal degradation of the compound.
Data Presentation: Solubility of LY345899
The following tables summarize the solubility of LY345899 in various solvent systems for both in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (265.16 mM) | Requires sonication.[1] |
Table 2: In Vivo Solvent Formulations
| Solvent System Composition | Achievable Concentration |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (5.30 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.41 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.41 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.41 mM) |
| Data sourced from MedChemExpress.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptically weigh the desired amount of LY345899 powder.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly and then sonicate in a water bath until the solution is clear and all solid has dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of an In Vivo Working Solution (Example)
This protocol is an example for preparing a working solution with a final concentration of ≥ 2.08 mg/mL.
-
Begin with a pre-prepared stock solution of LY345899 in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, sequentially add the following, ensuring the solution is mixed well after each addition:
-
100 µL of the 20.8 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix until uniform.
-
50 µL of Tween-80. Mix until uniform.
-
450 µL of saline. Mix until the solution is clear.[2]
-
-
Use the freshly prepared working solution on the same day.[2]
Visualizations
Signaling Pathway of LY345899
LY345899 is an inhibitor of Methylenetetrahydrofolate Dehydrogenase (MTHFD) 1 and 2, key enzymes in one-carbon metabolism. This pathway is critical for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair.[5][6][7] By inhibiting MTHFD1/2, LY345899 disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5][8]
Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.
Experimental Workflow for Preventing Precipitation
This workflow outlines the key steps to follow to minimize the risk of LY345899 precipitation during the preparation of experimental solutions.
Caption: Workflow for preparing LY345899 solutions to avoid precipitation.
References
- 1. reactivi.ro [reactivi.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY345899 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of LY345899, a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY345899?
LY345899 is a folate analog that acts as a competitive inhibitor of both MTHFD1 and MTHFD2, enzymes crucial for one-carbon metabolism.[1][2][3] MTHFD1 is a cytosolic enzyme, while MTHFD2 is located in the mitochondria.[1][4] By inhibiting these enzymes, LY345899 disrupts the production of one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4] This inhibition leads to replication stress, disruption of cellular redox homeostasis, and ultimately, cancer cell death.[5][6]
Q2: What are the reported IC50 values for LY345899?
LY345899 is a more potent inhibitor of MTHFD1 than MTHFD2. The reported half-maximal inhibitory concentration (IC50) values are:
Q3: Is there a direct correlation between LY345899 serum concentration and its efficacy?
While a direct, publicly available correlation between specific serum concentrations of LY345899 and its therapeutic efficacy has not been extensively documented, in vivo studies have demonstrated significant anti-tumor activity at specific administered doses. It is crucial for researchers to perform dose-response studies within their specific experimental models to determine the optimal concentration.
Q4: What are the typical in vivo dosages of LY345899 that have shown efficacy?
Several preclinical in vivo studies using mouse models have reported anti-tumor efficacy with LY345899. While these studies do not specify the resulting serum concentrations, they provide valuable guidance on effective dosing regimens.
| Animal Model | Cancer Type | Dosing Regimen | Observed Efficacy |
| Mouse Xenograft | Colorectal Cancer | Not specified | Reduced tumor growth[5] |
| Mouse Model | Experimental Autoimmune Encephalomyelitis (EAE) | Daily intraperitoneal (i.p.) injection | Significantly reduced disease severity and immune cell infiltration[8] |
It is important to note that optimal dosing can vary depending on the animal model, tumor type, and administration route.
Troubleshooting Guide
Issue: I am not observing the expected level of efficacy with LY345899 in my cell culture experiments.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. A wide range of concentrations (e.g., from low nM to high µM) should be tested.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Investigate the expression levels of MTHFD1 and MTHFD2 in your cell line. Cells with low expression of these enzymes may be less sensitive to LY345899. Additionally, consider the possibility of compensatory metabolic pathways.
-
-
Possible Cause 3: Issues with Compound Stability or Preparation.
-
Solution: Ensure that LY345899 is properly stored and that stock solutions are prepared correctly. It is recommended to dissolve the compound in a suitable solvent like DMSO and to minimize freeze-thaw cycles. Always include a vehicle control in your experiments to account for any solvent effects.
-
Issue: I am observing toxicity in my in vivo experiments.
-
Possible Cause 1: Dose is too high.
-
Solution: Conduct a dose-tolerability study to determine the maximum tolerated dose (MTD) in your animal model. Monitor animals closely for signs of toxicity, such as weight loss or behavioral changes.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Since LY345899 also inhibits the cytosolic enzyme MTHFD1, which is expressed in normal tissues, some level of toxicity may be expected.[1] Consider adjusting the dosing schedule (e.g., intermittent dosing) to minimize side effects while maintaining efficacy.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of LY345899. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of LY345899 in the one-carbon metabolism pathway.
Caption: General experimental workflow for evaluating LY345899 efficacy.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of one‑carbon metabolism as a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of LY 345899
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variability of LY345899 and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is LY345899 and what is its mechanism of action?
A1: LY345899 is a folate analog that acts as a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and amino acids necessary for cell proliferation.[2] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the production of building blocks for DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells where MTHFD2 is often overexpressed.[3]
Q2: What are the potential sources of batch-to-batch variability with LY345899?
A2: While specific data on LY345899 batch-to-batch variability is not extensively published, potential sources of variability for small molecule inhibitors like LY345899 can include:
-
Purity: The presence of impurities from the synthesis process can affect the compound's activity.
-
Solubility: Variations in the physical form of the compound (e.g., crystalline vs. amorphous) can impact its solubility and, consequently, its effective concentration in assays.
-
Stability: Degradation of the compound over time or due to improper storage can lead to reduced potency.
-
Counter-ion content: Variations in the salt form or counter-ion content can alter the molecular weight and, therefore, the molar concentration of the active compound.
Q3: How should I prepare and store LY345899 to ensure consistency?
A3: LY345899 is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 94 mg/mL (199.39 mM).[1] It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[1] For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] To maintain consistency, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: What are the expected IC50 values for LY345899?
A4: The inhibitory potency of LY345899 has been reported against both MTHFD1 and MTHFD2. It is important to note that it is more potent against MTHFD1. The IC50 values can vary depending on the assay conditions.
Quantitative Data Summary
| Target | Reported IC50 |
| MTHFD1 | 96 nM |
| MTHFD2 | 663 nM |
This data is compiled from published literature and should be used as a reference.[1][5] Actual values may vary based on experimental conditions.
Troubleshooting Guide
Problem: The observed IC50 value for a new batch of LY345899 is significantly higher than expected.
-
Potential Cause 1: Lower purity of the new batch.
-
Potential Cause 2: Degradation of the compound.
-
Recommended Solution: Ensure the compound has been stored correctly (solid at -20°C, DMSO stock at -80°C).[4] If degradation is suspected, obtain a fresh batch of the compound.
-
-
Potential Cause 3: Inaccurate concentration of the stock solution.
-
Recommended Solution: Re-weigh the compound and prepare a fresh stock solution. Ensure the balance is properly calibrated. Confirm the complete dissolution of the compound in DMSO.
-
-
Potential Cause 4: Changes in assay conditions.
Problem: Inconsistent results in cell-based assays (e.g., cell viability, apoptosis) between different experiments using the same batch of LY345899.
-
Potential Cause 1: Poor solubility of LY345899 in cell culture media.
-
Recommended Solution: Visually inspect the media for any precipitation after adding the compound. Ensure the final DMSO concentration is kept low (typically ≤0.5%) and is consistent across all wells.[8] If solubility is an issue, consider using a formulation aid as described in the literature for in vivo studies, such as PEG300 and Tween-80, though this would need to be optimized for in vitro use.[10]
-
-
Potential Cause 2: Variability in cell culture conditions.
-
Recommended Solution: Ensure consistent cell passage number, seeding density, and growth phase. Monitor for any signs of contamination.
-
-
Potential Cause 3: Instability of LY345899 in aqueous media.
-
Recommended Solution: Prepare fresh dilutions of LY345899 in media for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells.
-
Problem: High background signal or no enzyme activity in the MTHFD2 enzymatic assay.
-
Potential Cause 1: Reagent contamination or degradation.
-
Recommended Solution: Prepare fresh buffers and reagent solutions. Ensure substrates and cofactors (e.g., 5,10-methylenetetrahydrofolate, NAD+) have been stored correctly and have not degraded.
-
-
Potential Cause 2: Inactive enzyme.
-
Recommended Solution: Use a fresh aliquot of the MTHFD2 enzyme. Avoid repeated freeze-thaw cycles.[8] Confirm the activity of the enzyme with a known positive control inhibitor if available.
-
-
Potential Cause 3: Interference with the detection method.
-
Recommended Solution: Run a control plate with all assay components except the enzyme to measure any background signal from the compound itself.[11]
-
Experimental Protocols
Protocol 1: Quality Control of LY345899 by HPLC
This protocol provides a general method for assessing the purity of a new batch of LY345899.
-
Preparation of Standard Solution: Accurately weigh a small amount of a previously validated batch of LY345899 (if available) or the current batch to be tested and dissolve in a known volume of DMSO to prepare a stock solution (e.g., 1 mg/mL). Further dilute with an appropriate mobile phase to a working concentration (e.g., 10 µg/mL).
-
Preparation of Sample Solution: Prepare a solution of the new batch of LY345899 at the same concentration as the standard solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity of the new batch can be determined by the area percentage of the main peak. Any significant impurity peaks should be noted and compared against the profile of a known good batch.
Protocol 2: MTHFD2 Enzymatic Inhibition Assay
This protocol measures the dehydrogenase activity of MTHFD2 by monitoring the production of NADH.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.[3]
-
Enzyme Solution: Dilute recombinant human MTHFD2 enzyme in assay buffer to the desired working concentration.
-
Substrate/Cofactor Mix: Prepare a solution containing 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+ in assay buffer.
-
LY345899 Dilutions: Prepare a series of dilutions of LY345899 in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each LY345899 dilution (or DMSO as a vehicle control) to the wells.
-
Add 48 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate/cofactor mix.
-
-
Detection:
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of LY345899.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Cell Proliferation Assay (MTT)
This protocol assesses the effect of LY345899 on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to express MTHFD2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of LY345899 (and a vehicle control) for 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability. Plot cell viability against the logarithm of the LY345899 concentration to determine the GI50 (half-maximal growth inhibition) value.
Visualizations
Caption: MTHFD2 signaling pathway and point of inhibition by LY345899.
Caption: Quality control workflow for a new batch of LY345899.
Caption: Troubleshooting flowchart for inconsistent results with LY345899.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. reactivi.ro [reactivi.ro]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
Mitigating LY 345899 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY345899. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY345899 and what is its mechanism of action?
A1: LY345899 is a folate analog that acts as an inhibitor of both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are critical components of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.[1][2] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[1]
Q2: Why is LY345899 more toxic to some cell lines than others?
A2: The differential toxicity of LY345899 is primarily related to the expression levels and metabolic reliance on MTHFD1 and MTHFD2. MTHFD2 is highly expressed in cancer and embryonic cells, while MTHFD1 is more ubiquitously expressed in normal adult tissues.[2] Non-cancerous cells are more sensitive to LY345899 due to its potent inhibition of MTHFD1.[3] Cell lines with a high proliferation rate have a greater demand for nucleotide synthesis and are therefore more susceptible to the effects of MTHFD1/2 inhibition.
Q3: What are the known IC50 values for LY345899?
A3: The inhibitory potency of LY345899 varies between its two primary targets. It is a more potent inhibitor of the cytosolic MTHFD1 enzyme compared to the mitochondrial MTHFD2 enzyme.
| Target Enzyme | IC50 (nM) |
| MTHFD1 | 96[1][4] |
| MTHFD2 | 663[1][4] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Troubleshooting Guide
Problem 1: High toxicity observed in non-cancerous control cell lines.
-
Possible Cause: As LY345899 is a potent inhibitor of MTHFD1, which is expressed in most normal tissues, off-target toxicity in non-cancerous cell lines is expected.[3]
-
Solution:
-
Metabolite Rescue: Supplement the cell culture medium with downstream products of the one-carbon metabolism pathway. This can help bypass the enzymatic inhibition by LY345899.
-
Formate (B1220265): Supplementation with 1 mM sodium formate can rescue cells from the effects of mitochondrial one-carbon pathway inhibition.[5][6]
-
Hypoxanthine: For purine (B94841) synthesis rescue, supplement the medium with hypoxanthine. This has been shown to reverse the toxicity of other MTHFD inhibitors.[7]
-
Glycine (B1666218): Glycine supplementation may also help mitigate toxicity, as it is a key component of the one-carbon metabolism pathway.[8][9]
-
-
Dose Reduction: Lower the concentration of LY345899 used in your experiments to a range that is effective against your target cancer cells while minimizing toxicity in non-cancerous controls.
-
Problem 2: Inconsistent or weaker-than-expected anti-proliferative effects.
-
Possible Cause 1: Suboptimal experimental conditions.
-
Solution 1:
-
Inhibitor Stability: Ensure LY345899 is properly dissolved and stored. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Treatment Duration: The effects of inhibiting nucleotide synthesis may take time to manifest. Consider extending the treatment duration to 72-96 hours to allow for the depletion of intracellular nucleotide pools.[1]
-
-
Possible Cause 2: Metabolic plasticity of the cell line.
-
Solution 2:
-
Pathway Analysis: Some cell lines may compensate for MTHFD1/2 inhibition by upregulating alternative metabolic pathways. Analyze the expression of other key metabolic enzymes to understand potential resistance mechanisms.
-
Problem 3: Difficulty interpreting cell viability assay results.
-
Possible Cause: Assay-specific limitations or incorrect timing of measurement.
-
Solution:
-
Multiple Assays: Use multiple, mechanistically distinct assays to assess cell viability. For example, combine a metabolic assay like the MTT assay with a membrane integrity assay like Trypan Blue exclusion or an apoptosis assay like Annexin V staining.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint for your cell line and LY345899 concentration. The peak toxic effect may not be apparent at early time points.
-
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of LY345899.
Materials:
-
96-well plates
-
Cell culture medium
-
LY345899 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of LY345899 in cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of LY345899. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
Apoptosis Detection: Annexin V Staining
This protocol outlines the use of Annexin V staining to detect apoptosis induced by LY345899.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with LY345899 at the desired concentrations for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon metabolism pathway and the point of inhibition by LY345899.
Experimental Workflow for Assessing and Mitigating Toxicity
This workflow provides a logical sequence of experiments to evaluate the toxicity of LY345899 and test mitigation strategies.
PI3K/AKT/mTOR Signaling Pathway
Inhibition of MTHFD2 has been shown to affect the PI3K/AKT/mTOR signaling pathway. This diagram illustrates the general pathway and indicates the potential downstream effects of MTHFD2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Targeting serine-glycine-one-carbon metabolism as a vulnerability in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vivo Efficacy of MTHFD1/2 Inhibitors: LY345899 vs. DS18561882
A detailed analysis of two prominent inhibitors targeting one-carbon metabolism for cancer therapy.
This guide provides a comprehensive comparison of the in vivo efficacy of two key inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, LY345899 and DS18561882. Both compounds target the one-carbon metabolic pathway, which is crucial for the biosynthesis of nucleotides necessary for the rapid proliferation of cancer cells.[1][2][3][4] While both have shown promise in preclinical cancer models, they exhibit differences in their specificity and have been evaluated in distinct tumor types.
Mechanism of Action
Both LY345899 and DS18561882 function by inhibiting enzymes in the one-carbon folate metabolic pathway. This pathway is compartmentalized within the cell, with MTHFD1 primarily in the cytoplasm and MTHFD2 and MTHFD2L in the mitochondria.[4] These enzymes are critical for generating one-carbon units required for the synthesis of purines and thymidylate, essential components of DNA replication.[2][5] By disrupting this pathway, these inhibitors can starve cancer cells of the necessary building blocks for proliferation, leading to cell cycle arrest and apoptosis.[2]
LY345899 is a folate analog that inhibits both MTHFD1 and MTHFD2.[6] It has a higher potency for MTHFD1 (IC50 of 96 nM) compared to MTHFD2 (IC50 of 663 nM).[6][7][8] In contrast, DS18561882 was developed as a more selective inhibitor of MTHFD2.[7][8][9] The primary mechanism of DS18561882 is to block purine (B94841) synthesis by inhibiting MTHFD2, leading to growth arrest.[5]
In Vivo Efficacy and Tumor Models
Table 1: Summary of In Vivo Efficacy Data
| Compound | Cancer Type | Animal Model | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| LY345899 | Colorectal Cancer | Cell line xenografts (SW620, LoVo) and PDX models | Decreased tumor volume and metastasis. | [5][7][8] |
| DS18561882 | Breast Cancer | MDA-MB-231 xenograft | Decreased tumor burden with no change in mouse weight at a high dose (300 mg/kg). | [5] |
| DS18561882 | Inflammatory Disease | Delayed Type Hypersensitivity (DTH) model | Protection from inflammation. |[10] |
LY345899 has shown potent antitumor activity in colorectal cancer models, leading to reduced tumor growth and metastasis.[5][6][11] DS18561882 has demonstrated efficacy in a breast cancer xenograft model, significantly reducing tumor growth.[5][7][8][9] Interestingly, DS18561882 has also been shown to be effective in a T-cell-dependent inflammatory disease model, suggesting its potential application beyond oncology.[10]
Experimental Protocols
The following tables outline generalized experimental protocols for in vivo efficacy studies, based on the available literature.
Table 2: In Vivo Tumor Xenograft Model Protocol
| Step | Procedure | Details |
|---|---|---|
| 1. Cell Culture | Grow cancer cells (e.g., SW620 for colorectal, MDA-MB-231 for breast) in appropriate media. | Standard cell culture conditions. |
| 2. Animal Model | Use immunodeficient mice (e.g., nude or BALB/c). | Animal protocols should be approved by an Institutional Animal Care and Use Committee.[12] |
| 3. Cell Implantation | Subcutaneously inject cancer cells into the flank of the mice. | Typically 1-5 million cells per mouse.[1] |
| 4. Tumor Growth | Allow tumors to reach a palpable size (e.g., 100-200 mm³). | [1] |
| 5. Treatment | Randomize mice into control and treatment groups. Administer compounds via the specified route. | LY345899: Intraperitoneal injection.[6] DS18561882: Oral administration.[7][8][9] Control group receives a vehicle. |
| 6. Monitoring | Monitor tumor volume and body weight regularly. | Tumor volume can be calculated using the formula: (length x width²)/2. |
| 7. Endpoint | Euthanize mice when tumors reach a predetermined size or at the end of the study period. | Collect tumors for further analysis (e.g., histology, biomarker analysis). |
Conclusion
Both LY345899 and DS18561882 are promising inhibitors of one-carbon metabolism with demonstrated in vivo anti-tumor activity. LY345899, a dual MTHFD1/2 inhibitor, has shown efficacy in colorectal cancer models. DS18561882, a more selective MTHFD2 inhibitor, has been effective in a breast cancer model and has also shown potential in inflammatory disease models. The choice between these inhibitors for further drug development would likely depend on the specific cancer type and the desired therapeutic window, considering the differing expression and roles of MTHFD1 and MTHFD2 in various tissues. Further head-to-head comparative studies would be invaluable in elucidating the relative therapeutic potential of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 9. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Analysis of Specificity: LY345899 vs. TH9619
This guide provides a detailed comparison of the specificity of two prominent inhibitors, LY345899 and TH9619, which target key enzymes in the one-carbon (1C) metabolic pathway. This pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of rapidly proliferating cancer cells. The primary targets for both compounds are methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 (MTHFD1) and 2 (MTHFD2), making them significant candidates for anticancer therapy.
Core Targets: MTHFD1 and MTHFD2
MTHFD1 is a trifunctional cytosolic enzyme, while MTHFD2 is a bifunctional mitochondrial enzyme; both play critical roles in providing one-carbon units for purine (B94841) and thymidylate synthesis.[1][2] Due to its high expression in various cancers and low to absent expression in normal adult tissues, MTHFD2 has emerged as a particularly promising therapeutic target.[1][3][4][5]
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of LY345899 and TH9619 have been characterized against their primary targets, MTHFD1 and MTHFD2. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), reveals key differences in their potency and selectivity.
| Inhibitor | Target | IC50 Value (nM) | Ki Value (nM) |
| LY345899 | MTHFD1 | 96[3][4][5][6][7] | 18[6] |
| MTHFD2 | 663[3][4][5][6][7] | - | |
| TH9619 | MTHFD1 | 16[8] | - |
| MTHFD2 | 47 (combined MTHFD1/2)[9] | - | |
| MTHFD2L | 147[8] | - |
Analysis of Specificity and Selectivity
LY345899 is a substrate-based, competitive inhibitor that targets both MTHFD1 and MTHFD2.[3][4] However, biochemical assays demonstrate that it is a significantly more potent inhibitor of the cytosolic enzyme MTHFD1, with an IC50 value nearly seven times lower than that for the mitochondrial MTHFD2.[3][4][5][7] This lack of selectivity for the primary cancer target MTHFD2 is a critical characteristic of LY345899.
TH9619 , in contrast, exhibits a more complex and nuanced specificity profile. While enzymatic assays show it to be a potent, non-selective inhibitor of MTHFD1, MTHFD2, and the related isoform MTHFD2L in the low nanomolar range, its activity in a cellular context is distinct.[7][8] Crucially, TH9619 is unable to cross the mitochondrial membrane.[7] This means it does not inhibit mitochondrial MTHFD2, the primary location of the enzyme's metabolic activity. Instead, TH9619 targets cytosolic MTHFD1 and nuclear MTHFD2.[10][11][12]
This unique cellular targeting leads to a mechanism termed "folate trapping."[5][12] By inhibiting cytosolic MTHFD1 in MTHFD2-expressing cancer cells, TH9619 causes an accumulation of the one-carbon intermediate 10-formyl-THF.[5][10] This accumulation sequesters the available pool of cytosolic tetrahydrofolate, starving other essential enzymes and ultimately blocking thymidylate synthesis, which leads to replication stress and selective cancer cell death.[5][12][13]
Signaling and Mechanistic Pathways
The following diagrams illustrate the one-carbon metabolic pathway and the distinct mechanisms of action for LY345899 and TH9619.
Caption: Overview of one-carbon metabolism and inhibitor targets.
Caption: TH9619 induces 'folate trapping' via cytosolic MTHFD1 inhibition.
Experimental Protocols
The specificity and target engagement of these inhibitors were confirmed using several key experimental methodologies.
Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the effect of an inhibitor on the catalytic activity of the purified target enzyme.
-
Objective: To determine the concentration of LY345899 or TH9619 required to inhibit 50% of MTHFD1 or MTHFD2 enzymatic activity.
-
Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the reduction of NADP+ or NAD+ to NADPH or NADH, respectively, which results in an increase in absorbance at 340 nm.
-
Methodology:
-
Purified recombinant human MTHFD1 or MTHFD2 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., LY345899 or TH9619) in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (5,10-methylenetetrahydrofolate) and the cofactor (NADP+ for MTHFD1, NAD+ for MTHFD2).
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a vehicle control (e.g., DMSO).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.[1]
-
Objective: To confirm that LY345899 and TH9619 physically engage with MTHFD1/2 in intact cells or cell lysates.[1][12][13][14]
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
-
Methodology:
-
Intact cells or cell lysates are incubated with the inhibitor or a vehicle control.
-
The samples are divided into aliquots and heated to a range of different temperatures.
-
Heating causes protein denaturation and aggregation. The samples are then cooled, and cells are lysed (if starting with intact cells).
-
Aggregated proteins are removed by centrifugation.
-
The amount of soluble, non-denatured target protein (MTHFD1 or MTHFD2) remaining in the supernatant is quantified using methods like Western blotting or mass spectrometry.
-
A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14]
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
Similar to CETSA, DARTS assesses target engagement by measuring protein stability, but it uses protease digestion instead of heat.[1]
-
Objective: To confirm inhibitor binding to its target protein in cell lysates.[12]
-
Principle: Ligand binding can alter the conformation of a protein, making it more or less susceptible to proteolytic digestion.
-
Methodology:
-
Cell lysates are incubated with the inhibitor or a vehicle control.
-
A protease (e.g., pronase) is added to the lysates for a fixed period.
-
The digestion is stopped, and the remaining proteins are separated by SDS-PAGE.
-
The amount of the target protein (MTHFD1 or MTHFD2) is detected by Western blotting.
-
Increased resistance to proteolysis (i.e., a stronger protein band) in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein.[12]
-
References
- 1. esrf.fr [esrf.fr]
- 2. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTHFD2: A Retrospective and a Glance into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Modes of Xanthine‐Derived Selective Allosteric Site Inhibitors of MTHFD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Item - Targeting MTHFD1 and MTHFD2 as cancer treatment - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Head-to-Head Analysis of MTHFD1/2 Inhibitors in Colorectal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic enzymes methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and 2 (MTHFD2) have emerged as compelling targets in oncology, particularly in colorectal cancer (CRC), due to their critical roles in one-carbon metabolism, which fuels nucleotide synthesis and redox balance essential for rapid tumor growth. This guide provides a head-to-head analysis of key inhibitors targeting MTHFD1 and MTHFD2, summarizing their performance in preclinical CRC models based on available experimental data.
Inhibitor Overview and Mechanism of Action
Three prominent inhibitors have been developed with varying selectivity for MTHFD1 and MTHFD2:
-
LY345899: A dual inhibitor with higher potency for the cytosolic MTHFD1 over the mitochondrial MTHFD2.[1] Its mechanism involves disrupting both cytosolic and mitochondrial one-carbon flux.
-
DS18561882: A potent and isozyme-selective inhibitor of MTHFD2.[2] By targeting the mitochondrial enzyme, it aims to deplete formate (B1220265) production, thereby hindering purine (B94841) synthesis necessary for DNA replication.[1]
-
TH9619: A potent dual inhibitor of MTHFD1 and MTHFD2.[3] Its unique mechanism in MTHFD2-expressing cancer cells involves the inhibition of MTHFD1, leading to an accumulation of 10-formyl-tetrahydrofolate, a phenomenon termed a "folate trap."[4] This ultimately results in thymidylate depletion and cell death.[1][4]
Quantitative Performance Analysis
The following tables summarize the available quantitative data for these inhibitors from preclinical studies. Direct head-to-head comparisons in the same experimental settings are limited, and data has been compiled from various sources.
Table 1: Biochemical Potency of MTHFD1/2 Inhibitors
| Inhibitor | Target(s) | IC50 (MTHFD1) | IC50 (MTHFD2) | Reference |
| LY345899 | MTHFD1/2 | 96 nM | 663 nM | [1] |
| DS18561882 | MTHFD2 | >10,000 nM | 540 nM | [5] |
| TH9619 | MTHFD1/2 | 47 nM (total) | 47 nM (total) | [3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Metric | Value | Reference |
| DS18561882 | MDA-MB-231 | Breast Cancer | GI50 | 140 nM | [2] |
| TH9619 | SW620 | Colorectal Cancer | EC50 | ~1 µM | |
| LY345899 | SW620 | Colorectal Cancer | EC50 | >10 µM | |
| DS18561882 | SW620 | Colorectal Cancer | EC50 | >10 µM | [6] |
Note: The study providing comparative data in SW620 cells showed dose-response curves where TH9619 was the most potent among the three in this specific cell line.[6]
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Cancer Type | Dosing | Outcome | Reference |
| LY345899 | Patient-Derived Xenograft (PDX) | Colorectal Cancer | 5-10 mg/kg, i.p., 5 d/wk for 4 wks | Significant tumor growth suppression and decreased tumor weight. | [7] |
| DS18561882 | MDA-MB-231 Xenograft | Breast Cancer | Not specified | Tumor growth inhibition upon oral administration. | [2] |
| TH9619 | HL-60 Xenograft | Acute Myeloid Leukemia | 30 mg/kg, s.c., twice daily for 50 days | Impaired cancer progression and prolonged survival. | [3] |
Signaling Pathways and Mechanisms of Action
The inhibition of MTHFD1 and MTHFD2 impacts critical cellular processes, including nucleotide synthesis and redox balance. The following diagrams illustrate the targeted pathways.
Caption: One-carbon metabolism pathway and inhibitor targets.
Caption: Distinct mechanisms of action for MTHFD1/2 inhibitors.
Experimental Protocols
This section provides a synthesized overview of the key experimental methodologies used to evaluate MTHFD1/2 inhibitors in CRC models.
Cell Viability and Proliferation Assays
-
Objective: To determine the anti-proliferative effect of the inhibitors on CRC cell lines.
-
Methodology (MTT/MTS Assay):
-
Cell Seeding: CRC cells (e.g., SW620, HCT116) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., LY345899, DS18561882, TH9619) for 72-96 hours.
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization & Measurement: A solubilizing agent is added (for MTT), and the absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology (Cell Line-Derived or Patient-Derived Xenografts):
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation: CRC cells (e.g., SW620) are injected subcutaneously into the flank of the mice. For PDX models, patient tumor fragments are surgically implanted.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the treated groups to the control group.
-
Caption: General workflow for preclinical evaluation of MTHFD inhibitors.
Conclusion
The landscape of MTHFD1/2 inhibitors for colorectal cancer treatment is rapidly evolving. While dual inhibitors like LY345899 and TH9619 have shown efficacy, the development of isozyme-selective inhibitors such as DS18561882 highlights a strategy to potentially minimize off-target effects. The distinct mechanisms of action, particularly the "folate trap" induced by TH9619, offer novel therapeutic avenues. The available preclinical data underscores the potential of targeting one-carbon metabolism in CRC. However, further head-to-head comparative studies in a broader range of CRC models, including those with different genetic backgrounds (e.g., KRAS, p53 mutations), are warranted to fully elucidate the therapeutic potential and patient selection strategies for these inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel hematological cancer drug target - SciLifeLab [scilifelab.se]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of LY345899 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the on-target effects of LY345899, a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). By objectively comparing the performance of LY345899 with CRISPR-Cas9-mediated gene knockout of its targets, this guide offers supporting experimental data and detailed methodologies to aid in the robust validation of this compound for cancer therapy research.
Introduction to LY345899 and its Role in Cancer
LY345899 is a folate analog that acts as a potent inhibitor of both MTHFD1, a cytosolic enzyme, and MTHFD2, its mitochondrial counterpart.[1][2] These enzymes are critical components of one-carbon metabolism, a metabolic pathway essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Many cancer cells upregulate one-carbon metabolism to meet the demands of rapid proliferation, making MTHFD1 and MTHFD2 attractive targets for anticancer therapies.[3][4] LY345899 exerts its anticancer effects by disrupting this pathway, leading to the depletion of nucleotides, cell cycle arrest in the S-phase, and ultimately, apoptosis.[1]
Comparison of Pharmacological Inhibition and Genetic Knockout
To ensure that the observed cellular effects of a small molecule inhibitor are due to its interaction with the intended target, it is crucial to compare its phenotype with that of a genetic knockout of the target gene. CRISPR-Cas9 technology offers a precise and efficient method for generating knockout cell lines, providing a powerful tool for on-target validation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of LY345899 and its alternatives against MTHFD1 and MTHFD2, alongside the expected phenotypic outcomes of both pharmacological inhibition and CRISPR-mediated knockout.
| Parameter | LY345899 | DS18561882 | TH9619 | MTHFD1 Knockout (CRISPR) | MTHFD2 Knockout (CRISPR) |
| Target(s) | MTHFD1 & MTHFD2 | MTHFD1 & MTHFD2 | MTHFD1 & MTHFD2 | MTHFD1 | MTHFD2 |
| IC50 (MTHFD1) | 96 nM[1][2][5] | 570 nM | 47 nM (total MTHFD1/2)[6] | N/A | N/A |
| IC50 (MTHFD2) | 663 nM[1][2][5] | 6.3 nM | 47 nM (total MTHFD1/2)[6] | N/A | N/A |
| Effect on Cell Proliferation | Dose-dependent decrease[7] | Dose-dependent decrease | Dose-dependent decrease | Significant reduction | Variable, may not be significant alone[8] |
| Effect on Apoptosis | Induction | Induction | Induction | Induction | Minimal induction alone |
| Effect on Cell Cycle | S-phase arrest | S-phase arrest | S-phase arrest | S-phase arrest | Minimal effect alone |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of MTHFD1/MTHFD2
This protocol is adapted from a method used for generating MTHFD2 knockout A549 lung cancer cells and can be optimized for other cell lines and for targeting MTHFD1.[8]
Materials:
-
LentiCRISPRv2 vector
-
sgRNA sequences targeting MTHFD1 or MTHFD2
-
Packaging plasmids (e.g., pVSVG and pMD2G)
-
293T cells (for lentiviral production)
-
Target cancer cell line (e.g., A549, SW620)
-
Transfection reagent (e.g., PolyJet)
-
Culture media and supplements
-
Antibodies for MTHFD1 and MTHFD2 for validation
Procedure:
-
sgRNA Design and Cloning:
-
Design and synthesize three different sgRNAs targeting exons of human MTHFD1 or MTHFD2.
-
Clone the sgRNAs into the LentiCRISPRv2 vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Seed 293T cells at high density.
-
Co-transfect the 293T cells with the LentiCRISPRv2 vector containing the sgRNA and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells.
-
Transduce the cells with the collected lentivirus in the presence of polybrene.
-
-
Selection of Knockout Cells:
-
48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Continue selection until non-transduced control cells are eliminated.
-
-
Validation of Knockout:
-
Confirm the absence of MTHFD1 or MTHFD2 protein expression by Western blot analysis using specific antibodies.
-
Isolate single-cell clones by limiting dilution to establish stable knockout cell lines.
-
Cell Proliferation Assay (MTT Assay)
Procedure:
-
Seed wild-type, MTHFD1 knockout, and MTHFD2 knockout cells in 96-well plates.
-
For the pharmacological arm, treat wild-type cells with varying concentrations of LY345899.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizing Workflows and Pathways
Caption: Experimental workflow for comparing CRISPR knockout and pharmacological inhibition.
Caption: One-carbon metabolism pathway and the inhibitory action of LY345899.
Conclusion
The validation of on-target effects is a cornerstone of drug development. The concordance of phenotypic outcomes between pharmacological inhibition with LY345899 and genetic knockout of MTHFD1 and MTHFD2 provides strong evidence for the on-target activity of this compound. This comparative approach, utilizing CRISPR-Cas9 technology, is essential for building confidence in the therapeutic potential of LY345899 and for guiding further preclinical and clinical investigations. The resistance of MTHFD1/2 knockout cells to LY345899 treatment serves as a definitive validation of its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Folate Pathway Inhibitors: LY345899 and Pemetrexed
For Immediate Release
This guide provides a detailed, data-driven comparison of two folate analog antimetabolites, LY345899 and the established chemotherapeutic agent pemetrexed (B1662193). It is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct mechanisms and preclinical profiles of these compounds that both target the essential folate metabolic pathway for anti-neoplastic effects.
Overview and Mechanism of Action
Both LY345899 and pemetrexed function by disrupting the synthesis of nucleotides, which are essential for DNA and RNA replication, thereby inhibiting the proliferation of rapidly dividing cancer cells. However, they achieve this through the inhibition of different key enzymes within the folate pathway.
Pemetrexed is a multi-targeted antifolate agent.[1][2] It primarily inhibits three enzymes crucial for purine (B94841) and pyrimidine (B1678525) synthesis:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) [1][2][3][4]
By blocking these enzymes, pemetrexed effectively shuts down the production of thymidine (B127349) and purine nucleotides.[4] It is transported into cells via the reduced folate carrier and membrane folate binding protein systems and is then converted into active polyglutamate forms, which exhibit prolonged intracellular activity.[3][4]
LY345899 is a more targeted folate analog that inhibits the bifunctional enzyme methylenetetrahydrofolate dehydrogenase (MTHFD) , with activity against both the cytoplasmic (MTHFD1) and mitochondrial (MTHFD2) isoforms.[5][6] These enzymes are critical for the production of one-carbon units necessary for purine synthesis and other metabolic processes.[6] MTHFD2, in particular, is highly expressed in various tumors but has low to no expression in normal adult tissues, making it an attractive therapeutic target.[6][7][8] Inhibition of MTHFD1/2 by LY345899 disrupts redox homeostasis and can accelerate cell death, particularly under conditions of oxidative stress.[5][9]
Comparative Enzyme Inhibition Data
Quantitative data on the inhibitory activity of each compound against their respective target enzymes are summarized below.
| Compound | Target Enzyme | Parameter | Value (nM) |
| LY345899 | MTHFD1 | IC₅₀ | 96[5][8] |
| MTHFD1 | Kᵢ | 18[5] | |
| MTHFD2 | IC₅₀ | 663[5][8][10] | |
| Pemetrexed | TS | Kᵢ | 1.3 |
| DHFR | Kᵢ | 7.0 | |
| GARFT | Kᵢ | 65 |
Note: Kᵢ values for Pemetrexed are for the polyglutamated form and are sourced from established biochemical data. Direct side-by-side experimental comparisons with LY345899 are not available in the public domain.
Preclinical Efficacy
While direct comparative preclinical studies are limited, individual in vivo data highlights the anti-tumor potential of both agents.
| Compound | Cancer Model | Administration | Key Findings |
| LY345899 | Colorectal Cancer (CRC) Xenograft | 5-10 mg/kg, IP, 5 d/wk for 4 weeks | Potent antitumor activity, lower cell proliferation, higher apoptosis, no significant toxicity in mice.[5] |
| Pemetrexed | Mesothelioma Cell Lines (in vitro) | N/A | Inhibited growth of MSTO-211H and NCI-H2052 cell lines; showed synergy with cisplatin.[4] |
Signaling and Metabolic Pathway Diagrams
The following diagrams illustrate the distinct points of intervention for LY345899 and pemetrexed within the folate metabolic pathway.
Caption: Pemetrexed inhibits DHFR, TS, and GARFT, blocking both pyrimidine and purine synthesis.
Caption: LY345899 inhibits MTHFD2, disrupting the mitochondrial production of one-carbon units.
Key Experimental Protocols
The following are generalized protocols for assays crucial to evaluating compounds like LY345899 and pemetrexed.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC₅₀).
Objective: To quantify the inhibitory potency of a compound against a purified enzyme (e.g., MTHFD1, MTHFD2, DHFR, TS).
Methodology:
-
Reagents and Materials: Purified recombinant target enzyme, specific substrate (e.g., 5,10-methylenetetrahydrofolate for MTHFD2, dihydrofolate for DHFR), cofactor (e.g., NAD⁺ or NADP⁺), assay buffer, test inhibitor (LY345899 or pemetrexed), and a 96-well microplate reader.[11]
-
Assay Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, substrate, and cofactor.
-
Inhibitor Addition: The test inhibitor is added to the wells in a series of dilutions (e.g., 10-point dose-response curve). Control wells receive a vehicle (e.g., DMSO).
-
Enzyme Initiation: The reaction is initiated by adding the purified enzyme to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic reaction to proceed.
-
Detection: The rate of the reaction is measured by monitoring the change in absorbance or fluorescence over time, typically related to the consumption of the cofactor (e.g., oxidation of NADPH to NADP⁺ at 340 nm).[11]
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC₅₀ value is calculated by fitting the data to a dose-response curve using non-linear regression.
Quantification of Compound in Plasma (LC-MS/MS Method)
This protocol outlines a highly sensitive method for measuring the concentration of a drug and its metabolites in plasma, essential for pharmacokinetic studies.
Objective: To determine the concentration of pemetrexed or LY345899 in human plasma samples.
Methodology:
-
Sample Preparation:
-
Plasma samples are thawed. An internal standard (e.g., an isotope-labeled version of the analyte like [¹³C₅]-Pemetrexed) is added to each sample, control, and standard.[12][13]
-
Proteins are precipitated by adding an acid like trichloroacetic acid (TCA).[14] The samples are centrifuged to pellet the precipitated proteins.
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[12]
-
-
Chromatographic Separation:
-
The supernatant (or eluted sample from SPE) is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system.[14][15]
-
The analyte and internal standard are separated from other plasma components on a reverse-phase column (e.g., C18) using a gradient mobile phase (e.g., water and acetonitrile (B52724) with formic acid).[13]
-
-
Mass Spectrometric Detection:
-
The eluent from the UHPLC is directed into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for highly selective and sensitive detection.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against known concentrations.[12]
-
The concentration of the compound in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve. The lower limit of quantification (LLOQ) can be as low as 0.2 nmol/L for pemetrexed.[15]
-
Caption: Workflow for quantifying drug concentration in plasma using LC-MS/MS.
Conclusion
LY345899 and pemetrexed represent two distinct approaches to targeting folate metabolism for cancer therapy. Pemetrexed is a broad-spectrum inhibitor of several key enzymes in both purine and pyrimidine synthesis. In contrast, LY345899 offers a more targeted approach by inhibiting MTHFD1/2, enzymes that are particularly critical in the metabolic landscape of many cancers. The differential expression of MTHFD2 between cancerous and normal tissues suggests that inhibitors like LY345899 could potentially offer a wider therapeutic window. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds.
References
- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemetrexed - Wikipedia [en.wikipedia.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of one‑carbon metabolism as a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scispace.com [scispace.com]
- 12. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Profile of LY345899 Against Other Folate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the off-target profile of LY345899, a novel folate analog, against the established antifolate drugs, methotrexate (B535133) and pemetrexed (B1662193). Understanding the off-target effects of these compounds is crucial for predicting potential adverse drug reactions and for the development of more selective and safer therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction to Folate Analogs
Folate analogs are a class of drugs that interfere with the metabolism of folic acid, a vitamin essential for the synthesis of nucleotides and other crucial cellular components. By inhibiting key enzymes in the folate pathway, these drugs disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This mechanism has made them mainstays in the treatment of various cancers and autoimmune diseases.
LY345899 is a contemporary folate analog that inhibits both methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and MTHFD2, enzymes crucial for one-carbon metabolism.[1][2][3] In contrast, methotrexate primarily targets dihydrofolate reductase (DHFR), while pemetrexed is a multi-targeted antifolate that inhibits DHFR, thymidylate synthase (TS), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[4][5][6] While their on-target activities are relatively well-characterized, a comprehensive understanding of their off-target profiles is essential for a complete safety and efficacy assessment.
On-Target and Off-Target Activity Profile
The following tables summarize the known on-target and reported off-target activities of LY345899, methotrexate, and pemetrexed. It is important to note that direct, head-to-head comparative off-target screening data from a standardized, broad panel of assays (e.g., kinase or receptor panels) is not extensively available in the public domain. The data presented here are compiled from various independent studies.
Table 1: On-Target Enzyme Inhibition
| Compound | Primary Target(s) | IC₅₀ / Kᵢ | Reference(s) |
| LY345899 | MTHFD1 | IC₅₀: 96 nM | [7] |
| MTHFD2 | IC₅₀: 663 nM | [7] | |
| Methotrexate | DHFR | Kᵢ: ~0.01-0.2 nM | [8] |
| TYMS (as polyglutamate) | Inhibition reported | [8] | |
| ATIC (as polyglutamate) | Inhibition reported | [8] | |
| Pemetrexed | DHFR | Inhibition reported | [6] |
| TYMS | Inhibition reported | [6] | |
| GARFT | Inhibition reported | [6] |
Table 2: Reported Off-Target Activities and Associated Clinical Observations
| Compound | Reported Off-Target Effects / Associated Adverse Events | Reference(s) |
| LY345899 | Potential for off-target effects at higher concentrations noted, but specific targets not yet extensively profiled in public literature. Preclinical studies in mice showed no statistically significant weight loss or other signs of acute or delayed toxicity at therapeutic doses. | [1] |
| Methotrexate | Gastrointestinal toxicity (nausea, vomiting, mucositis), hepatotoxicity, myelosuppression, nephrotoxicity. These are considered class effects for antifolates but can be exacerbated by off-target activities or patient-specific factors. | [4][9] |
| Pemetrexed | Myelosuppression (neutropenia, thrombocytopenia), mucositis, skin rash. Vitamin B12 and folic acid supplementation are used to mitigate some toxicities, suggesting a link to on-target folate depletion in healthy tissues. | [6][10][11] |
Signaling and Metabolic Pathways
The following diagram illustrates the folate metabolism pathway and highlights the points of intervention for LY345899, methotrexate, and pemetrexed.
Caption: Folate metabolism pathway and drug targets.
Experimental Protocols for Off-Target Profiling
A comprehensive evaluation of a drug's off-target profile involves a battery of in vitro assays. Below are detailed methodologies for key experiments commonly employed in safety pharmacology.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Serially dilute the compound to the desired concentrations for IC₅₀ determination.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare an ATP solution at a concentration close to the Kₘ for each specific kinase.
-
-
Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):
-
In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the diluted kinase to each well and incubate for a defined period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radioligand Binding Assay
Objective: To assess the ability of a test compound to displace a radiolabeled ligand from a specific receptor, transporter, or ion channel.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well filter plate, add the membrane preparation, the radiolabeled ligand (at a concentration near its K₋), and the test compound at various concentrations.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through a filter mat, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of a compound on cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[14]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value for cytotoxicity.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the off-target profile of a new chemical entity.
Caption: General workflow for off-target profiling.
Conclusion
This guide provides a framework for evaluating the off-target profile of LY345899 in comparison to methotrexate and pemetrexed. While direct comparative data is limited, the provided information on their mechanisms of action and the detailed experimental protocols offer a solid foundation for researchers to design and interpret studies aimed at characterizing the selectivity of these and other folate analogs. A thorough understanding of off-target effects is paramount for the rational design of safer and more effective drugs. Future studies employing broad, standardized off-target screening panels will be invaluable in providing a more definitive comparative assessment.
References
- 1. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pemetrexed: a multitargeted antifolate (ALIMTA, LY-231514) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Between-course targeting of methotrexate exposure using pharmacokinetically guided dosage adjustments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pemetrexed: a multitargeted antifolate [pubmed.ncbi.nlm.nih.gov]
- 11. Pemetrexed (Alimta): a new antifolate for non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
Replicating Key Findings of LY345899: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the MTHFD1/2 inhibitor LY345899 and its alternatives, DS44960156 and DS18561882, to assist researchers in replicating and building upon key findings in cancer metabolism research. The information presented is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
LY345899 is a folate analog that has been instrumental in understanding the role of one-carbon metabolism in cancer. It functions by inhibiting methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and 2 (MTHFD2), crucial enzymes in the folate pathway that are upregulated in various cancers to meet the high demand for nucleotides and other essential biomolecules for rapid proliferation.[1][2] Inhibition of these enzymes disrupts this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1] This guide summarizes the key quantitative data, experimental protocols, and signaling pathways associated with LY345899 and compares its performance with other notable MTHFD2 inhibitors.
Quantitative Data Summary
The following tables provide a structured overview of the in vitro inhibitory activity and in vivo efficacy of LY345899 and its comparators.
Table 1: In Vitro Inhibitory Activity of MTHFD1/2 Inhibitors
| Compound | Target | IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| LY345899 | MTHFD1 | 96 nM | 0.14-fold | [2] |
| MTHFD2 | 663 nM | [2] | ||
| DS44960156 | MTHFD1 | >30 µM | >18-fold | [3][4] |
| MTHFD2 | 1.6 µM | [3][5] | ||
| DS18561882 | MTHFD1 | 0.57 µM | ~90-fold | [2] |
| MTHFD2 | 6.3 nM | [2][5] |
Table 2: In Vivo Efficacy of MTHFD1/2 Inhibitors
| Compound | Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| LY345899 | Colorectal Cancer | SW620 & LoVo cell line xenografts and PDX models | Not specified | Decreased tumor volume and metastasis. | [1] |
| DS18561882 | Breast Cancer | MDA-MB-231 mouse xenograft | 300 mg/kg | Decreased tumor burden with no change in mouse weight. | [6][7] |
| DS44960156 | Not specified | Not specified | Not specified | Preclinical in vivo data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the replication of key findings. Below are representative protocols for essential experiments used to evaluate MTHFD1/2 inhibitors.
MTHFD2 Enzymatic Assay
This assay is used to determine the direct inhibitory activity of a compound on the MTHFD2 enzyme by measuring the production of NADH.
Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[2]
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)[2]
-
Cofactor: NAD+[2]
-
Test compounds (LY345899, DS44960156, DS18561882) dissolved in DMSO
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, recombinant MTHFD2 enzyme, and NAD+.
-
Add serial dilutions of the test compounds to the wells. Include a DMSO control.
-
Initiate the enzymatic reaction by adding the substrate, CH2-THF.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on cancer cell proliferation and viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SW620 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or a vehicle control (DMSO) for 72 hours.[2]
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of proliferation).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells (e.g., SW620 or MDA-MB-231)
-
Test compounds formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of the human cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
At the end of the study, excise and weigh the tumors for a final assessment of efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by MTHFD1/2 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: MTHFD2 signaling pathway and the inhibitory action of LY345899.
Caption: A typical workflow for evaluating MTHFD1/2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Comparative Toxicity Analysis of LY345899 and Other MTHFD Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity profiles of LY345899 and other prominent inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD). This document summarizes key experimental data, outlines methodologies for toxicity assessment, and visualizes relevant biological pathways to support informed decisions in anticancer drug development.
The enzyme MTHFD, particularly its mitochondrial isoform MTHFD2, is a compelling target in oncology due to its significant upregulation in various cancer types compared to normal adult tissues.[1][2] This differential expression presents a therapeutic window for inhibitors that can selectively target cancer cell metabolism. However, the potential for off-target effects and toxicity, especially concerning the cytosolic isoform MTHFD1, necessitates a thorough comparative analysis of available inhibitors. This guide focuses on the toxicity of LY345899, a dual MTHFD1/2 inhibitor, in comparison to other notable MTHFD inhibitors such as TH9619, DS18561882, and Carolacton.
Executive Summary of Comparative Toxicity
The toxicity profiles of MTHFD inhibitors are closely linked to their selectivity for the MTHFD1 and MTHFD2 isoforms. Dual inhibitors like LY345899 raise concerns about toxicity in healthy tissues due to the essential role of MTHFD1 in normal cellular metabolism. In contrast, MTHFD2-selective inhibitors such as DS18561882 are designed to offer a wider therapeutic window with potentially reduced side effects. The natural product Carolacton also exhibits dual inhibitory activity. A summary of the known toxicity data is presented below.
Quantitative Toxicity Data
A direct comparison of the lethal dose 50 (LD50) values for these compounds is challenging due to the limited availability of public data. However, preclinical studies provide valuable insights into their relative toxicity.
| Inhibitor | Target(s) | Key Toxicity Findings | Reference(s) |
| LY345899 | MTHFD1/MTHFD2 | Dual inhibitor. In vivo studies in mice at doses of 5-10 mg/kg for 4 weeks showed no significant weight loss or other signs of acute or delayed toxicity.[3] However, the inhibition of MTHFD1 raises concerns for potential toxicity in non-cancerous cells. | [3] |
| TH9619 | MTHFD1/MTHFD2 | The toxicity of TH9619 is primarily attributed to the inhibition of MTHFD1, leading to a "folate trapping" mechanism that results in thymidylate depletion and cell death.[4][5] In vivo studies in mice showed no significant toxicity at therapeutic doses.[6] | [4][5][6] |
| DS18561882 | MTHFD2 > MTHFD1 | Exhibits high selectivity for MTHFD2 over MTHFD1. In vivo studies in mice with doses up to 300 mg/kg showed no change in mouse weight, suggesting a favorable safety profile and a wide therapeutic window.[7][8] | [7][8] |
| Carolacton | MTHFD1/MTHFD2 | A natural product that inhibits both MTHFD1 and MTHFD2. In vitro studies have shown it to be active against cancer cell lines.[9][10] Information on in vivo toxicity and specific LD50 values is limited. | [9][10][11] |
Experimental Protocols for Toxicity Assessment
Standardized protocols are crucial for the accurate assessment and comparison of inhibitor toxicity. The following are generalized methodologies for key in vivo and in vitro toxicity studies.
In Vivo Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This method is designed to estimate the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents (rats or mice) of a single sex are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (e.g., overnight for rats).
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the number of animal deaths at different dose levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the MTHFD inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of MTHFD inhibition is critical for elucidating the mechanisms of both efficacy and toxicity.
MTHFD2 Inhibition and Downstream Effects
Inhibition of MTHFD2 primarily disrupts one-carbon metabolism, leading to a depletion of nucleotides necessary for DNA synthesis and repair. This can induce cell cycle arrest and apoptosis.[2][12] Furthermore, MTHFD2 inhibition can lead to an imbalance in cellular redox homeostasis.[2]
Caption: MTHFD2 inhibition disrupts one-carbon metabolism, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Toxicity Assessment
A typical workflow for assessing the in vivo toxicity of an MTHFD inhibitor involves a series of steps from initial dose-range finding to detailed histopathological analysis.
Caption: A streamlined workflow for the in vivo toxicity assessment of MTHFD inhibitors.
Conclusion
The comparative analysis of LY345899 and other MTHFD inhibitors reveals a critical trade-off between potent, broad-spectrum inhibition and isoform-selective targeting to minimize toxicity. While dual inhibitors like LY345899 show antitumor activity, the potential for side effects due to MTHFD1 inhibition remains a significant consideration. MTHFD2-selective inhibitors, such as DS18561882, represent a promising strategy to enhance the therapeutic window by specifically targeting the metabolic vulnerability of cancer cells. Further head-to-head preclinical toxicology studies, including the determination of LD50 values and comprehensive histopathological analyses, are essential to fully delineate the safety profiles of these compounds and guide the selection of candidates for clinical development. This guide provides a foundational framework for researchers to design and interpret such critical studies.
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The Biofilm Inhibitor Carolacton Enters Gram-Negative Cells: Studies Using a TolC-Deficient Strain of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biofilm inhibitor Carolacton inhibits planktonic growth of virulent pneumococci via a conserved target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new carolacton derivatives and their activity against biofilms of oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Biofilm Inhibitor Carolacton Enters Gram-Negative Cells: Studies Using a TolC-Deficient Strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of MTHFD2 on the proliferation and migration of colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LY 345899
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of LY 345899, a potent folate analog and inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield should be worn where splashing is a risk. | Protects against splashes and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | Prevents direct skin contact with the compound, which could lead to irritation or absorption. Gloves should be inspected before use and changed frequently. |
| Body Protection | A disposable, poly-coated laboratory gown with long sleeves and knitted or elastic cuffs. | Provides a barrier against accidental spills and contamination of personal clothing. Gowns should not be worn outside of the designated handling area. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is necessary when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles. | Minimizes the risk of inhaling the compound, especially in its powdered form. |
Quantitative Data Summary
The following table provides key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 471.43 g/mol | [1] |
| Chemical Formula | C₂₀H₂₁N₇O₇ | [1] |
| CAS Number | 10538-99-5 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. | [1] |
| Storage (In Solvent) | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. | [1] |
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet to minimize exposure.[2]
-
Weighing and Reconstitution: When weighing the solid compound, use a containment balance or perform the task in a fume hood to control dust. For reconstitution, add the solvent slowly to the vial to avoid splashing. As this compound is soluble in DMSO, prepare stock solutions in a fume hood.[1]
-
Experimental Use: When using solutions of this compound, handle with care to prevent spills and aerosol generation. Use luer-lock syringes and other safety-engineered devices where possible.
-
Spill Cleanup: In case of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[2] For larger spills, follow your institution's hazardous material spill response protocol.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2]
-
Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and absorbent materials, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container. Do not pour any waste down the drain.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
